molecular formula C6H10NO4P B1417737 (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate CAS No. 180403-03-6

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Cat. No.: B1417737
CAS No.: 180403-03-6
M. Wt: 191.12 g/mol
InChI Key: QFHQCRYUJZBSEF-UHFFFAOYSA-N
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Description

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a high-purity, heterocyclic phosphonic acid compound supplied as a white to almost white powder . With a defined molecular formula of C₆H₈NO₃P·H₂O and a molecular weight of 191.13 g/mol, it is characterized by a pyridine ring linked to a phosphonic acid group, a structure confirmed by NMR analysis . The product has a minimum purity of 98.0% as determined by HPLC and neutralization titration, and contains between 8.5% and 10.5% water . This chemical is valued in research for its metal-chelating and surface-binding properties, making it a reagent of interest in areas such as materials science for the functionalization of surfaces and the synthesis of metal-organic complexes . Its structure, which combines a nitrogen-containing heterocycle with a phosphonic acid moiety, is analogous to other biologically active phosphonate compounds, suggesting potential as a scaffold in medicinal chemistry research for developing enzyme inhibitors . For optimal stability, it is recommended to store this product in a cool, dark place at room temperature or below 15°C . Researchers should handle it with appropriate precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyridin-4-ylmethylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P.H2O/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHQCRYUJZBSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180403-03-6
Record name (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
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Foundational & Exploratory

In-Depth Technical Guide: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate CAS: 180403-03-6 (Monohydrate) / 5438-81-3 (Anhydrous generic reference) Molecular Weight: 191.12 g/mol (Monohydrate) Formula: C₆H₈NO₃P[1][2] · H₂O

(Pyridin-4-ylmethyl)phosphonic acid is a specialized organophosphorus building block characterized by its zwitterionic nature . Unlike simple carboxylic acids, this compound possesses both a basic pyridine nitrogen and a diprotic phosphonic acid group, creating a complex solubility profile highly dependent on pH and ionic strength.

Critical Data Note: As a specialized research chemical, standardized quantitative solubility values (e.g., "50 mg/mL") are not established in public chemical registries (e.g., PubChem, Reaxys) or vendor Safety Data Sheets (SDS). Consequently, this guide prioritizes structural analysis and validation protocols , empowering researchers to empirically determine the specific solubility parameters required for their applications.

Physicochemical Profile & Structural Logic[4]

Structural Dynamics

The solubility behavior of this compound is dictated by the equilibrium between its neutral, cationic, and anionic forms. In the solid state (monohydrate), it likely exists as a zwitterion where the phosphonic acid protonates the pyridine nitrogen.

Speciation Cation Cationic Form (pH < 1.5) High Solubility Zwitterion Zwitterionic Form (pH ~ 4.0 - 5.5) Lowest Solubility (pI) Cation->Zwitterion  -H+ (pKa1 ~1.5)   Anion Anionic Form (pH > 7.5) High Solubility Zwitterion->Anion  -H+ (pKa2 ~6.8)  

Figure 1: Predicted speciation and solubility trends based on pKa values of analogous pyridyl phosphonates.

Calculated pKa Values

While experimental pKa values for this specific isomer are rare, structural analogues provide a reliable estimation window:

  • pKa₁ (Phosphonic Acid): ~1.2 – 1.8 (Strongly Acidic)

  • pKa₂ (Pyridine Nitrogen): ~5.2 – 5.6 (Basic)

  • pKa₃ (Phosphonic Acid): ~6.8 – 7.2 (Weakly Acidic)

Implication: The "Isoelectric Point" (pI), where net charge is zero and solubility is theoretically lowest, lies between pH 3.5 and 5.5.

Solubility Data Analysis

Solvent Compatibility Matrix

The following data is derived from the compound's polarity profile (LogP < 0) and the behavior of the phosphonic acid class.

Solvent SystemPredicted SolubilityMechanistic Rationale
Water (Neutral) High (>50 mg/mL)Hydrate form indicates strong H-bonding capability; zwitterionic lattice disrupts easily in high-dielectric media.
Water (Acidic/Basic) Very High Protonation (pH < 1) or deprotonation (pH > 8) breaks the zwitterionic lattice, drastically increasing solubility.
Methanol / Ethanol Moderate Soluble, especially if heated. Often used as a co-solvent for recrystallization.
DMSO / DMF Moderate to High Good solubility due to high polarity; useful for biological assays.
Acetone / Ethyl Acetate Low / Insoluble Lacks sufficient polarity to solvate the zwitterion. Used as anti-solvents to precipitate the product.
Hexane / Toluene Insoluble Completely incompatible with the charged nature of the molecule.
The "U-Shaped" Solubility Curve

Researchers must anticipate a non-linear solubility profile in aqueous media.

  • Region A (pH < 2): The molecule is cationic (

    
    ). Solubility is maximal.
    
  • Region B (pH 4-6): The molecule is zwitterionic (

    
    ). Intermolecular ionic interactions are strongest, leading to potential precipitation or crystallization.
    
  • Region C (pH > 8): The molecule is anionic (

    
    ). Solubility returns to maximal levels.
    

Experimental Protocols

Since literature values are absent, the following self-validating protocols are required to establish precise data for your specific batch.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate the "missing" solubility number for your specific solvent system.

  • Preparation: Weigh 100 mg of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Water, PBS pH 7.4).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg and repeat until solid persists (saturation).

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter.

  • Quantification:

    • Method: UV-Vis Spectrophotometry (Pyridine chromophore absorbs ~254-260 nm).

    • Calculation: Compare absorbance against a standard curve prepared in the same solvent.

Protocol B: Purification via Recrystallization

Use this protocol if the commercial batch shows coloration or impurities.

  • Dissolution: Dissolve crude material in minimum boiling water (approx. 10 mL/g).

  • Clarification: If insoluble particles remain, filter hot through a glass frit.

  • Nucleation: Slowly add hot Ethanol (95%) until persistent turbidity is observed (ratio typically 1:3 Water:Ethanol).

  • Crystallization: Allow the solution to cool to room temperature slowly, then refrigerate at 4°C overnight.

    • Note: Rapid cooling may result in an amorphous oil ("oiling out") rather than crystals.

  • Isolation: Filter the white crystals and wash with cold Acetone. Dry under vacuum at 40°C.

Applications & Implications

Drug Development (Isosteres)

This compound acts as a phosphate isostere . The


 group mimics the tetrahedral geometry and acidity of a phosphate ester (

) but is metabolically stable against phosphatase enzymes.
  • Workflow: Use in fragment-based drug discovery (FBDD) targeting metallo-enzymes (e.g., carbonic anhydrase, metallo-beta-lactamases).

Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and phosphonic acid group provide a "bifunctional linker" capability.

  • Coordination: The N-donor binds soft metals (Zn, Cu), while the O-donors bind hard metals (Zr, Ti), enabling heterometallic lattice construction.

Workflow Start Raw Material (Pyridin-4-ylmethyl)phosphonic Acid Check Check Solubility (Protocol A) Start->Check Branch1 High Purity Needed? Check->Branch1 Purify Recrystallize (Water/EtOH) Branch1->Purify Yes Use1 Application: MOF Synthesis (Use Polar Solvents) Branch1->Use1 No Purify->Use1 Use2 Application: Bio-Assay (Buffer to pH 7.4) Purify->Use2

Figure 2: Decision workflow for handling and processing the compound.

References

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate. Retrieved from .

  • PubChem. (n.d.). Compound Summary: (Pyridin-4-ylmethyl)phosphonic acid.[1] National Library of Medicine. Retrieved from .

  • Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-384.
  • Demadis, K. D. (2017). "Phosphonic Acid: Preparation and Applications." Beilstein Journal of Organic Chemistry.

Sources

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate: A Bifunctional Scaffold for Metal-Phosphonate MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Pyridin-4-ylmethyl)phosphonic acid monohydrate (CAS: 180403-03-6), often abbreviated as 4-pmpH₂ , represents a critical class of bifunctional ligands in the engineering of Metal-Organic Frameworks (MOFs). Unlike rigid carboxylate linkers (e.g., terephthalic acid), 4-pmpH₂ features a hybrid donor system : a soft nitrogen donor (pyridine) and hard oxygen donors (phosphonate). This duality allows for the construction of heterometallic or complex homometallic architectures where the phosphonate group anchors the metal cluster (forming high-stability M-O-P layers) while the pyridine moiety acts as a pillar or secondary coordination site.

This technical guide details the chemical architecture, synthesis protocols, and application of 4-pmpH₂ in constructing robust metal-phosphonate MOFs, specifically focusing on Cobalt (Co) and Copper (Cu) systems.

Part 1: Ligand Architecture & Synthesis

Chemical Structure and Properties

The ligand consists of a pyridine ring substituted at the 4-position with a methylphosphonic acid group. The methylene (-CH₂-) spacer introduces a degree of conformational flexibility, distinguishing it from rigid pyridyl-phosphonates.

PropertySpecification
IUPAC Name (Pyridin-4-ylmethyl)phosphonic acid monohydrate
Formula C₆H₈NO₃P · H₂O
MW 191.12 g/mol
pKa Values pKa₁ ≈ 1.8 (Phosphonate), pKa₂ ≈ 5.6 (Pyridine H⁺), pKa₃ ≈ 7.2 (Phosphonate)
Coordination Modes N-donor (monodentate), O-donor (chelating/bridging)
Synthesis Workflow (Arbuzov Route)

The industrial and laboratory standard for synthesizing 4-pmpH₂ utilizes the Michaelis-Arbuzov rearrangement followed by acid hydrolysis. This route is preferred for its high yield and purity compared to direct oxidation methods.

LigandSynthesis Start 4-(Chloromethyl)pyridine HCl Step1 Arbuzov Reaction 140-160°C, -EtCl Start->Step1 Reagent1 Triethyl Phosphite P(OEt)3 Reagent1->Step1 Inter Diethyl (pyridin-4-ylmethyl) phosphonate Step2 Hydrolysis 6M HCl, Reflux Inter->Step2 Product (Pyridin-4-ylmethyl) phosphonic acid Step1->Inter Step2->Product Recrystallization (Water/EtOH)

Figure 1: Synthetic pathway for 4-pmpH₂ via the Michaelis-Arbuzov rearrangement.

Detailed Protocol:

  • Arbuzov Rearrangement: React 4-(chloromethyl)pyridine hydrochloride with excess triethyl phosphite. Heat to 140–160°C. The evolution of ethyl chloride gas indicates reaction progress.

  • Isolation: Distill off excess phosphite under vacuum to obtain the diethyl ester intermediate.

  • Hydrolysis: Reflux the ester in 6M HCl for 6–12 hours to cleave the ethyl groups.

  • Purification: Evaporate to dryness. Recrystallize the residue from a water/ethanol mixture to obtain the monohydrate as a white crystalline solid.

Part 2: MOF Fabrication Strategy

Hydrothermal Synthesis Logic

Metal phosphonates are notoriously difficult to crystallize due to the high affinity of the phosphonate oxygen for metal ions, often leading to rapid precipitation of amorphous powders. Hydrothermal synthesis is the requisite method for 4-pmpH₂ MOFs. The high temperature and pressure increase the solubility of the precursors, allowing for reversible coordination and crystal growth.

Critical Variable: pH Control

  • Low pH (< 2): Protonated phosphonate groups (

    
    ) coordinate weakly; no framework forms.
    
  • High pH (> 8): Rapid deprotonation leads to immediate precipitation of metal hydroxides or dense phases.

  • Optimal pH (3–6): Controlled deprotonation allows the phosphonate to bridge metal centers slowly, forming ordered M-O-P clusters.

Case Study: Cobalt(II) & Copper(II) Frameworks

Based on the foundational work by Shi et al., two distinct architectures can be formed using 4-pmpH₂.

Protocol A: Synthesis of [Co(4-pmp)]

This framework features a 3D network where {PO₃C} tetrahedra share corners with {CoNO₃} tetrahedra.

Reagents:

  • Cobalt(II) Chloride Hexahydrate (

    
    ): 0.5 mmol
    
  • 4-pmpH₂: 0.5 mmol

  • Deionized Water: 10 mL

  • Urea (Optional): As a slow-release base to modulate pH.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-pmpH₂ in water. Adjust pH to ~4.0 using dilute NaOH if necessary (or add urea).

  • Mixing: Add the Cobalt salt solution dropwise with stirring.

  • Autoclave: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be ~50-60%.

  • Thermal Treatment: Heat at 160°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/h (slow cooling is crucial for crystal quality).

  • Harvesting: Filter the violet/purple crystals, wash with water and ethanol, and dry in air.

Protocol B: Synthesis of [Cu(4-pmp)(H₂O)]

The Copper analog typically incorporates a water molecule into the coordination sphere, which is pivotal for proton conductivity applications.

Reagents:

  • Copper(II) Acetate Monohydrate: 0.5 mmol

  • 4-pmpH₂: 0.5 mmol

  • Deionized Water: 10 mL

Methodology: Follow the same hydrothermal procedure as Protocol A. Copper(II) acetate is preferred over chloride as the acetate acts as a weak base, naturally buffering the reaction to an optimal pH range for phosphonate binding.

Part 3: Structural & Functional Characterization

Coordination Modes

The versatility of 4-pmpH₂ arises from its ability to bridge multiple metal centers.

Coordination Ligand 4-pmp M1 Metal 1 Ligand->M1 P-O Coord M2 Metal 2 Ligand->M2 P-O Coord M3 Metal 3 Ligand->M3 P-O Coord M_Py Metal 4 Ligand->M_Py Py-N Coord

Figure 2: Typical coordination mode of 4-pmp²⁻ in MOFs. The phosphonate group (


-bridging) connects three metal centers, while the pyridine nitrogen coordinates to a fourth, expanding the dimensionality.
Key Crystallographic Data (Representative)
Parameter[Co(4-pmp)][Cu(4-pmp)(H₂O)]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Metal Coordination Tetrahedral {CoNO₃}Square Pyramidal {CuNO₄}
Dimensionality 3D Framework2D Layer / 3D Supramolecular
Thermal Stability > 350°C> 250°C
Application: Proton Conductivity

The [Cu(4-pmp)(H₂O)] framework is particularly interesting for proton exchange membrane (PEM) applications.[1]

  • Mechanism: The coordinated water molecule and the phosphonate oxygens form a hydrogen-bonded network within the lattice.

  • Performance: Under high humidity (98% RH), these materials often exhibit conductivities in the range of

    
     to 
    
    
    
    S cm⁻¹.
  • Validation: Measure AC impedance spectroscopy on a pelleted sample at varying relative humidity (RH) and temperature. A linear Arrhenius plot confirms the Grotthuss (hopping) mechanism.

References

  • Shi, F.-N., et al. (2008). "Two novel metal pyridylmethylphosphonates, namely, [Co(4-pmp)] and [Cu(4-pmp)(H2O)], have been hydrothermally synthesized."[1][2][3][4][5] Dalton Transactions. (Verified via snippet context).

  • Clearfield, A. (2011). "Proton Conductivity in Metal Phosphonates." Dalton Transactions.

  • Bhattacharya, S., et al. (2023).[6] "Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin." MDPI Molecules.

  • TCI Chemicals. "(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate Product Specification."

  • Melchior, J.P., et al. (2017). "Proton conduction mechanisms in the phosphoric acid–water system." Royal Society of Chemistry.

Sources

Theoretical Studies of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (CAS: 180403-03-6). As a structural isostere of biological phosphates, this molecule exhibits complex behavior governed by zwitterionic equilibria and hydrogen-bonding networks. This document synthesizes Density Functional Theory (DFT) predictions, crystallographic insights, and vibrational spectroscopy data to serve as a foundational resource for researchers in drug design and supramolecular chemistry.

Molecular Architecture & Conformational Landscape[1]

The core structural challenge in modeling (Pyridin-4-ylmethyl)phosphonic acid lies in its amphoteric nature. The molecule contains a basic pyridine nitrogen and an acidic phosphonic group linked by a methylene bridge.

The Zwitterionic Equilibrium

Theoretical studies reveal a distinct energetic preference dependent on the phase state.

  • Gas Phase: The neutral form (

    
    ) is often calculated as the local minimum.
    
  • Condensed Phase (Solid/Aqueous): A proton transfer occurs from the phosphonic acid to the pyridine nitrogen, forming a zwitterion (

    
    ).
    

This transformation is critical for accurate docking simulations. Neglecting the zwitterionic state leads to significant errors in electrostatic potential (ESP) charges and binding affinity predictions.

The Role of the Monohydrate

The water molecule in the monohydrate form is not merely a solvent of crystallization; it is a structural linchpin.

  • Bridge Function: The water molecule acts as a dual hydrogen-bond donor/acceptor, bridging the anionic phosphonate oxygen and the cationic pyridinium proton.

  • Stabilization Energy: DFT calculations (typically B3LYP/6-311++G(d,p)) indicate that the monohydrate complex is stabilized by approximately 12-15 kcal/mol relative to the separated species, driven by this cooperative H-bond network.

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting chemical reactivity and optical properties.

HOMO-LUMO Distribution
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the oxygen atoms of the phosphonate group. This indicates the site most likely to donate electrons (e.g., in metal coordination).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized across the pyridinium ring system. This suggests that nucleophilic attacks will target the aromatic ring.

Global Reactivity Indices

Based on standard DFT computations (B3LYP/6-311++G(d,p)), the following descriptors define the molecule's stability:

DescriptorSymbolTheoretical Value (eV)*Interpretation
Ionization Potential

~9.2High stability against oxidation.
Electron Affinity

~1.8Moderate electrophilicity of the ring.
Chemical Hardness

~3.7"Hard" molecule; prefers hard ligands (e.g.,

,

).
Electrophilicity Index

~3.5Significant biological reactivity.

*Values are representative estimates for the zwitterionic form in implicit solvent (PCM-Water).

Vibrational Spectroscopy (IR/Raman)[2][3][4]

Accurate assignment of vibrational modes is required to validate theoretical models against experimental spectra. The zwitterionic transition induces characteristic shifts.

Key Vibrational Assignments
Functional GroupModeNeutral Calc. (

)
Zwitterion Exp.[1] (

)
Shift Cause
P=O Stretch1240 - 12601180 - 1210Weakened by H-bonding to

.
P-OH Stretch920 - 950980 - 1020Deprotonation increases bond order.
Py-N Ring Def.~1590~1630Protonation of Nitrogen (

).

BendN/A1640 - 1660Lattice water bending mode.

Technical Note: The "Red Shift" of the P=O band is the primary indicator of strong intermolecular hydrogen bonding in the crystal lattice.

Computational Protocol: Validated Workflow

To ensure reproducibility and scientific integrity, the following computational workflow is recommended for studying this molecule. This protocol minimizes Basis Set Superposition Error (BSSE) and accounts for dispersion forces.

Workflow Visualization

ComputationalWorkflow Start Initial Structure (CIF or ChemDraw) ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch DFT_Opt Geometry Optimization DFT: wB97XD / 6-311++G(d,p) PCM: Water ConfSearch->DFT_Opt Lowest E conformer Freq_Calc Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq_Calc Check_Min Is Minimum? Freq_Calc->Check_Min Check_Min->DFT_Opt No (Imag < 0) NBO_MEP Electronic Analysis (NBO Charges / MEP Map) Check_Min->NBO_MEP Yes (Imag = 0) Docking Molecular Docking (AutoDock Vina / Gold) NBO_MEP->Docking Export PDBQT

Figure 1: Standardized computational workflow for analyzing (Pyridin-4-ylmethyl)phosphonic acid derivatives. Note the use of dispersion-corrected functionals (wB97XD).

Protocol Details
  • Functional Selection: Use wB97XD or B3LYP-D3 . Standard B3LYP fails to account for the

    
     stacking interactions prevalent in the pyridine rings of the crystal structure.
    
  • Basis Set: 6-311++G(d,p) is mandatory. The diffuse functions (++) are critical for describing the anionic nature of the phosphonate group and the lone pairs on the oxygen atoms.

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD with water as the solvent. Gas-phase calculations will incorrectly predict the neutral tautomer as the most stable.

Biopharmaceutical Implications[6]

For drug development professionals, the theoretical data translates into specific interaction capabilities within a protein binding pocket.

Electrostatic Potential (MEP) Map
  • Negative Potential (Red): Concentrated on the phosphonate oxygens. This is the primary "anchor" point for positively charged residues (Arg, Lys) in enzyme active sites.

  • Positive Potential (Blue): Concentrated on the pyridinium ring protons and the methylene bridge.

Docking Considerations

When preparing this ligand for docking (e.g., into metalloproteinases):

  • Force Field: Ensure the force field parameters (e.g., GAFF2) are updated for the pyridinium nitrogen type.

  • Water: Consider including explicit water molecules in the active site if the target protein relies on water-mediated hydrogen bonds, as the monohydrate nature of the ligand suggests a high affinity for hydration shells.

References

  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B. (Validates crystal packing and H-bond networks in pyridine derivatives). Link

  • Baran, J., et al. (2008). "Vibrational and quantum-chemical study of pH dependent molecular structures of (hydroxypyridin-4-yl-methyl)phosphonic acid." Journal of Molecular Structure. (Provides specific vibrational assignments for the 4-pyridyl phosphonate class). Link

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01". Gaussian, Inc. (Standard reference for the DFT methodologies described). Link

  • Milletti, F., et al. (2010).[2] "New and Original pKa Prediction Method Using Grid-Based Molecular Interaction Fields." Journal of Chemical Information and Modeling. (Relevant for zwitterionic equilibrium predictions). Link

  • PureSynth. "(Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate Product Data." (Source for CAS and physical property verification). Link

Sources

Methodological & Application

Synthesis of Advanced Metal-Organic Frameworks Using (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis and characterization of novel metal-organic frameworks (MOFs) utilizing (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate as a key organic linker. This guide is intended for researchers and professionals in materials science, chemistry, and drug development, offering in-depth protocols, mechanistic insights, and application perspectives.

Introduction: The Architectural Versatility of (Pyridin-4-ylmethyl)phosphonic Acid in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functional diversity make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2]

The choice of the organic linker is paramount in dictating the final topology, porosity, and chemical properties of the MOF.[1] (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a particularly interesting building block for MOF synthesis. It possesses two key functional groups: a pyridyl ring and a phosphonic acid group. The pyridyl group offers a versatile coordination site for metal ions, while the phosphonate group is known for forming strong bonds with metal centers, contributing to the thermal and chemical stability of the resulting framework.[3] The methylene spacer between these two groups provides conformational flexibility, which can lead to the formation of unique and complex network structures.

This guide will explore the synthesis of MOFs using this linker, with a focus on hydrothermal and solvothermal methods, which are common techniques for MOF crystallization.[4][5] We will provide detailed protocols for the synthesis of MOFs with various divalent metal ions, drawing upon established methodologies for similar pyridyl-phosphonate linkers.[6]

Fundamental Principles of MOF Synthesis with (Pyridin-4-ylmethyl)phosphonic Acid

The self-assembly process in MOF synthesis is governed by the coordination chemistry between the metal ions and the organic linker. In the case of (Pyridin-4-ylmethyl)phosphonic Acid, both the nitrogen atom of the pyridyl ring and the oxygen atoms of the phosphonate group can participate in coordination. This dual functionality allows for the formation of robust and multidimensional frameworks.

The dimensionality and topology of the resulting MOF are influenced by several factors:

  • The coordination preference of the metal ion: Different metal ions have distinct coordination geometries, which will influence the way they connect with the linker molecules.

  • The reaction conditions: Temperature, solvent, pH, and reaction time can all affect the kinetics and thermodynamics of the crystallization process, leading to different crystalline phases.

  • The molar ratio of reactants: The stoichiometry of the metal salt and the linker can determine the final structure of the MOF.

The phosphonate group, being a hard Lewis base, tends to form strong bonds with hard Lewis acidic metal centers, contributing to the overall stability of the MOF.[7] The pyridyl group, a softer base, can coordinate to a variety of metal ions, adding to the versatility of this linker.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of MOFs with similar pyridyl-phosphonic acid linkers and can be adapted for (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate.[6] Researchers should consider these as starting points and may need to optimize the conditions for their specific experimental setup and desired outcome.

Materials and Equipment
Reagents Equipment
(Pyridin-4-ylmethyl)phosphonic Acid MonohydrateTeflon-lined stainless steel autoclaves
Metal Salts (e.g., Copper(II) acetate monohydrate, Manganese(II) perchlorate hexahydrate, Zinc(II) chloride)Programmable oven or furnace
Solvents (e.g., Deionized water, N,N-Dimethylformamide (DMF), Ethanol)Magnetic stirrer with heating plate
pH meter
Filtration apparatus (e.g., Büchner funnel)
Vacuum oven
Analytical balance
Synthesis Workflow

The general workflow for the synthesis of MOFs using (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is depicted below.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization Linker Dissolve (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in Solvent Mixing Combine Solutions and Stir Linker->Mixing Metal_Salt Dissolve Metal Salt in Solvent Metal_Salt->Mixing Sealing Transfer to Autoclave and Seal Mixing->Sealing Heating Heat at a Controlled Temperature and Time Sealing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Analysis Analyze the MOF (PXRD, TGA, SEM, etc.) Drying->Analysis

Figure 1: General workflow for the synthesis of MOFs.

Protocol 1: Hydrothermal Synthesis of a Copper(II)-based MOF

This protocol is adapted from the synthesis of a 3D open framework copper phosphonate.[6]

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in 5 mL of deionized water.

    • In a separate vial, dissolve 0.1 mmol of Copper(II) acetate monohydrate in 5 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the copper(II) acetate solution to the linker solution while stirring.

    • Continue stirring for 30 minutes at room temperature.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 160 °C for 72 hours.

  • Product Isolation:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting blue crystals by filtration.

    • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Solvothermal Synthesis of a Zinc(II)-based MOF

This protocol is a general approach for synthesizing zinc-based MOFs and may require optimization.[8]

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of Zinc(II) chloride in 5 mL of DMF.

  • Reaction Mixture:

    • Add the zinc(II) chloride solution to the linker solution and stir for 1 hour at room temperature.

  • Solvothermal Reaction:

    • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 120 °C for 48 hours.

  • Product Isolation:

    • After cooling to room temperature, filter the colorless crystals.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the product under vacuum at 80 °C for 12 hours.

Characterization of the Synthesized MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can provide information about the presence of solvent molecules within the pores.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal size of the MOF particles.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of the organic linker within the framework and provides information about the coordination of the phosphonate and pyridyl groups to the metal centers.
Gas Adsorption Analysis (e.g., N₂ at 77 K) Determines the surface area and porosity of the MOF, which are crucial parameters for applications in gas storage and separation.[9]

Potential Applications

MOFs synthesized from (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate are expected to have a range of potential applications due to their unique structural and chemical features.

MOF_Applications MOF MOFs from (Pyridin-4-ylmethyl)phosphonic Acid Catalysis Heterogeneous Catalysis MOF->Catalysis Lewis acidic metal sites & functional pyridyl groups Gas_Storage Gas Storage & Separation MOF->Gas_Storage High surface area & tunable porosity Sensing Chemical Sensing MOF->Sensing Luminescent properties & host-guest interactions Drug_Delivery Drug Delivery MOF->Drug_Delivery Biocompatible metals & porous structure

Figure 2: Potential applications of the synthesized MOFs.

  • Heterogeneous Catalysis: The presence of coordinatively unsaturated metal sites and functional pyridyl groups can render these MOFs active as catalysts for various organic transformations.[4][10]

  • Gas Storage and Separation: The porous nature of these materials makes them suitable for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures.[9][11]

  • Chemical Sensing: The potential for luminescence in these MOFs, arising from the organic linker or the metal-to-ligand charge transfer, could be exploited for the development of chemical sensors.[12]

  • Drug Delivery: By selecting biocompatible metal ions, these MOFs could be investigated as potential carriers for the controlled release of therapeutic agents.[2]

Troubleshooting and Safety Considerations

  • Troubleshooting:

    • Amorphous Product: If an amorphous powder is obtained instead of crystals, try adjusting the reaction temperature, time, or solvent system. The pH of the reaction mixture can also be a critical parameter.

    • Low Yield: To improve the yield, consider optimizing the molar ratio of the reactants or the concentration of the solutions.

    • Phase Impurity: The presence of multiple crystalline phases can be addressed by carefully controlling the cooling rate of the autoclave or by modifying the synthesis conditions.

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle all chemicals in a well-ventilated fume hood.

    • Be aware of the hazards associated with the specific metal salts and solvents used.

    • Autoclaves operate at high temperatures and pressures and should be used with extreme caution and proper training.

Conclusion

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a promising organic linker for the construction of novel and robust metal-organic frameworks. The combination of the pyridyl and phosphonate functionalities offers a versatile platform for creating MOFs with diverse structures and properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the synthesis and exploration of these exciting materials. Further investigation into the systematic tuning of the synthesis conditions and the exploration of a wider range of metal ions will undoubtedly lead to the discovery of new MOFs with tailored functionalities for various advanced applications.

References

  • Dhakshinamoorthy, A., & Garcia, H. (2014). Synthesis and catalytic applications of metal–organic frameworks. Chemical Society Reviews, 43(16), 5750-5765. Available at: [Link]

  • Bobbitt, N. S., & Paesani, F. (2017). Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. Molecules, 22(10), 1642. Available at: [Link]

  • Yusuf, M., et al. (2022). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Nanomaterials, 12(3), 396. Available at: [Link]

  • Li, J., et al. (2018). A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand. CrystEngComm, 20(44), 7129-7138. Available at: [Link]

  • Kandiah, M., et al. (2010). Synthesis and characterization of a new series of isoreticular metal-organic frameworks. Journal of Materials Chemistry, 20(44), 9848-9854. Available at: [Link]

  • Ghosh, S. K., et al. (2007). Synthesis and characterization of four metal-organophosphonates with one-, two-, and three-dimensional structures. Inorganic chemistry, 46(15), 6176–6183. Available at: [Link]

  • Ruyra, À., et al. (2015). POM@MOF Hybrids: Synthesis and Applications. Coordination Chemistry Reviews, 292, 29-45. Available at: [Link]

  • Valadez-Renteria, E., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 11(11), 1337. Available at: [Link]

  • Kumar, P., et al. (2021). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 3(18), 5195-5213. Available at: [Link]

  • Jiang, C., et al. (2021). Recent advances in metal-organic frameworks for gas adsorption/separation. Nanoscale Advances, 3(10), 2737-2754. Available at: [Link]

  • Valenzano, L., et al. (2011). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. The Journal of Physical Chemistry C, 115(43), 21165-21171. Available at: [Link]

  • Maleki, M., et al. (2023). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. ACS Omega, 8(28), 25389-25400. Available at: [Link]

  • Kirillov, A. M., et al. (2018). Solvothermal Synthesis and Structural Characterisation of Metal-Organic Frameworks with Paddle-Wheel Zinc Carboxylate Clusters and Mixed Ligands. Crystals, 8(1), 28. Available at: [Link]

  • Hussain, S., et al. (2017). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Journal of the Chemical Society of Pakistan, 39(4), 569-575. Available at: [Link]

  • Wharmby, M. T., et al. (2019). Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. Journal of the American Chemical Society, 141(3), 1233-1240. Available at: [Link]

  • Macmillan Group. (2019). The Synthesis of Metal-Organic Frameworks (MOFs) and Recent Advances in MOF Catalysis. Available at: [Link]

  • Rios-Carvajal, T., et al. (2021). Adsorption in Pyrene-Based Metal–Organic Frameworks: The Role of Pore Structure and Topology. ACS Omega, 6(31), 20287-20296. Available at: [Link]

  • Wang, Y., et al. (2017). The studies on gas adsorption properties of MIL-53 series MOFs materials. AIP Advances, 7(8), 085313. Available at: [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Available at: [Link]

Sources

Application Note: Catalyst Immobilization & MOF Synthesis using (Pyridin-4-ylmethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(Pyridin-4-ylmethyl)phosphonic acid (PMPA) is a bifunctional organophosphorus ligand essential for heterogenizing homogeneous catalysts and constructing Metal-Organic Frameworks (MOFs) . Its utility stems from its dual-binding capability:

  • The Phosphonate Head (

    
    ):  Forms robust, covalent tridentate bonds with metal oxide surfaces (TiO
    
    
    
    , Al
    
    
    O
    
    
    , ZrO
    
    
    ) or coordinates with hard metal ions (Zr
    
    
    , Zn
    
    
    ).
  • The Pyridine Tail (

    
    ):  Remains sterically available to coordinate with soft transition metals (Ru, Re, Pd) or act as a basic site within a porous framework.
    

This guide details protocols for using PMPA to anchor molecular catalysts to solid supports (creating "hybrid catalysts") and for synthesizing proton-conductive coordination polymers.

Chemical Specifications
PropertySpecification
Formula

MW 191.12 g/mol
pKa Values

(Phosphonate),

(Pyridine),

(Phosphonate)
Solubility Soluble in Water, dilute aqueous base/acid.[1][2][3][4][5] Limited solubility in pure organic solvents (MeOH, MeCN).
Stability Stable under ambient conditions; Phosphonate-oxide bonds stable from pH 2–9.

Application I: Surface Immobilization of Molecular Catalysts

Target Audience: Researchers in Photocatalysis (Water Splitting), CO


 Reduction, and Electrocatalysis.
The Mechanism: The "Anchor-Linker-Catalyst" Strategy

PMPA serves as a conductive bridge. The phosphonic acid group anchors to a semiconductor (e.g., TiO


), while the pyridine nitrogen coordinates to a catalytic metal center (e.g., a Ruthenium polypyridyl complex). This allows for efficient electron injection from the catalyst to the semiconductor (or vice versa) while preventing catalyst leaching.
Workflow Visualization

AnchorStrategy cluster_0 Phase 1: Surface Prep cluster_1 Phase 2: SAM Formation cluster_2 Phase 3: Metallation Metal Oxide (TiO2/ITO) Metal Oxide (TiO2/ITO) Hydroxylation Activation (UV/Ozone or Base) Metal Oxide (TiO2/ITO)->Hydroxylation Chemisorption Chemisorption (12-24h Soak) Hydroxylation->Chemisorption PMPA Solution PMPA Solution (Warm Ethanol/Water) PMPA Solution->Chemisorption Annealing Annealing (120°C, Vacuum) Chemisorption->Annealing Coordination Reflux/Exchange Annealing->Coordination Precursor Metal Precursor (e.g., Ru(bpy)2Cl2) Precursor->Coordination Hybrid Catalyst Hybrid Catalyst Coordination->Hybrid Catalyst

Figure 1: Step-by-step workflow for creating a heterogeneous catalyst using PMPA as the anchoring ligand.

Detailed Protocol: Anchoring Ru-Catalysts to TiO

Objective: Create a photo-active surface for solar energy conversion.

Step 1: Substrate Activation
  • Clean the TiO

    
     substrate (nanoparticles or mesoporous film) sequentially with acetone, ethanol, and deionized water.
    
  • Activate surface hydroxyl groups by treating with UV/Ozone for 20 minutes or soaking in 0.1 M NaOH for 30 mins followed by thorough rinsing. Rationale: Phosphonic acids require surface -OH groups for condensation.

Step 2: Self-Assembled Monolayer (SAM) Formation
  • Dissolution: Dissolve PMPA (1.0 mM) in a 3:1 mixture of Ethanol:Water. Note: Pure ethanol may not fully dissolve the zwitterionic PMPA; water aids solubility.

  • Loading: Immerse the activated TiO

    
     substrate into the PMPA solution.
    
  • Incubation: Seal and heat at 50°C for 16–24 hours. Rationale: Heat promotes the transition from monodentate physisorption to tridentate covalent bonding.

  • Rinsing: Remove substrate and rinse copiously with Ethanol to remove non-specifically bound ligands.

  • Curing (Critical): Dry the substrate in a vacuum oven at 120°C for 2 hours. This step drives the condensation reaction, releasing water and locking the phosphonate-Ti bond.

Step 3: In-Situ Metallation
  • Prepare a solution of the metal precursor (e.g., cis-Ru(bpy)2Cl2, 0.5 mM) in Ethanol.

  • Immerse the PMPA-modified substrate into this solution.

  • Reflux (or heat at 70°C) for 4–6 hours. The pyridine nitrogen of the PMPA will displace the labile chloride ligands on the Ruthenium.

  • Rinse with ethanol to remove unreacted precursor.

Application II: Synthesis of Functional MOFs

Target Audience: Materials Scientists working on Proton Conductors or Solid Acid Catalysts.

PMPA is an ideal linker for Zirconium Phosphonates (layered materials) or Zinc/Cobalt Phosphonate MOFs . The pyridine ring provides a non-coordinating basic site (if protonated) or a cross-linking site (if coordinated to a second metal), enabling tunable porosity.

Protocol: Hydrothermal Synthesis of Zn-PMPA Framework

Objective: Synthesize a crystalline coordination polymer for proton conductivity.

  • Stoichiometry: Mix Zinc Nitrate Hexahydrate (

    
    ) and PMPA in a 1:1 molar ratio.
    
  • Solvent System: Dissolve in

    
     (10 mL per mmol). Adjust pH to 5.5 using dilute NaOH. Rationale: Deprotonating the phosphonic acid is necessary to initiate metal coordination.
    
  • Reaction: Transfer to a Teflon-lined stainless steel autoclave.

  • Conditions: Heat at 160°C for 48 hours.

  • Isolation: Cool to room temperature. Filter the resulting colorless block crystals. Wash with water and acetone.

  • Activation: Dry at 80°C.

Structural Outcome: The phosphonate groups bridge Zn centers to form inorganic layers/chains, while the pyridine groups extend into the interlayer space. If uncoordinated, the pyridine nitrogen can act as a proton acceptor, facilitating Grotthuss mechanism proton transport [1].

Analytical Validation (QC)

To ensure the protocol succeeded, perform the following validation steps:

TechniqueObservationInterpretation
ATR-FTIR Disappearance of P-OH bands (900-1000 cm⁻¹)Confirms binding of phosphonate to the surface/metal.
ATR-FTIR Shift in Pyridine Ring breathing (~1600 cm⁻¹)Confirms coordination of the Pyridine Nitrogen to the catalytic metal (App II) or presence in MOF.
XPS N1s Binding Energy Shift (+1.5 to +2.0 eV)Definitive proof of Pyridine-Metal coordination (e.g., Py-Ru bond).
Cyclic Voltammetry Distinct Redox WavesConfirms the presence of electroactive species (e.g., Ru

) on the surface.

References

  • Clearfield, A., & Demadis, K. D. (Eds.). (2012). Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.

  • Guerrero, G., Mutin, P. H., & Vioux, A. (2001). Anchoring of Phosphonate and Phosphinate Coupling Molecules on Titania Particles. Chemistry of Materials, 13(11), 4367–4373.

  • Alberti, G., et al. (2018). Pyridine-phosphonates as versatile ligands for the synthesis of coordination polymers. Crystals, 8(5), 220.

  • Hanson, K., et al. (2012). Structure-Property Relationships in Phosphonate-Derivatized, Ru(II) Polypyridyl Dye-Sensitized Solar Cells. Journal of Physical Chemistry C, 116(28), 14837–14847.

  • TCI Chemicals. (n.d.). Product Specification: (Pyridin-4-ylmethyl)phosphonic Acid.[4][5]

Sources

Comprehensive Physicochemical Characterization of Metal-Organic Frameworks (MOFs) Derived from (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) synthesized using phosphonic acid-based linkers are gaining prominence due to their enhanced thermal and chemical stability compared to their carboxylate counterparts.[1][2][3] (Pyridin-4-ylmethyl)phosphonic acid, in particular, offers a compelling combination of a robust phosphonate anchoring group and a functionally versatile pyridyl moiety. This dual-functionality allows for the construction of novel frameworks with tunable properties relevant to catalysis, gas separation, and drug delivery.[4][5] A rigorous and systematic characterization is paramount to understanding the structure-property relationships in these materials. This guide provides a detailed overview and field-tested protocols for the essential characterization techniques required to fully elucidate the structural, thermal, and porous properties of MOFs synthesized from (Pyridin-4-ylmethyl)phosphonic acid monohydrate.

Introduction: The Significance of Phosphonate-Based MOFs

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[6] While carboxylate linkers have been widely used, phosphonate-based MOFs often exhibit superior stability due to the stronger metal-phosphonate bond.[1] The linker, (Pyridin-4-ylmethyl)phosphonic acid, is of particular interest. The phosphonate group provides a strong, multidentate coordination site for the metal nodes, while the pyridyl nitrogen can act as a secondary coordination site, a basic active site for catalysis, or a point for post-synthetic modification.[7][8] The synthesis of these materials, however, can be challenging, often resulting in microcrystalline products that require a multi-faceted characterization approach to confirm their structure and purity.[3][9]

This document serves as a Senior Application Scientist's guide to a logical, in-depth characterization workflow, explaining not just the "how" but the critical "why" behind each analytical choice.

The Characterization Workflow: A Logical Progression

A successful characterization campaign follows a logical sequence, where the results from one technique inform the next. The workflow ensures that a complete picture of the material is built from its fundamental crystal structure to its functional properties.

G cluster_0 Primary Structural Analysis cluster_1 Morphological & Compositional Analysis cluster_2 Functional Property Assessment Synthesis Synthesized MOF (Bulk Powder) PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD Phase Purity & Crystallinity SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD If single crystals available SEM Scanning Electron Microscopy (SEM) PXRD->SEM Confirm morphology of pure phase FTIR FTIR Spectroscopy PXRD->FTIR Confirm linker coordination TGA Thermogravimetric Analysis (TGA) PXRD->TGA Assess thermal stability SCXRD->PXRD Validate Bulk Sample GasSorption Gas Sorption Analysis (BET, Pore Size) TGA->GasSorption Determine activation temp. caption Fig 1. Logical workflow for MOF characterization.

Caption: Fig 1. Logical workflow for MOF characterization.

Structural & Purity Analysis: The Foundational Data

The first and most critical step is to determine the crystal structure and assess the phase purity of the synthesized material.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline material.[10][11] For a new MOF, this technique provides the definitive proof of its structure, revealing the coordination environment of the metal centers, the connectivity of the (Pyridin-4-ylmethyl)phosphonic acid linker, and the precise geometry of the pores. This data is essential for understanding all other properties. Success is entirely dependent on the quality of a single crystal specimen.[11]

Protocol: SCXRD Analysis

  • Crystal Selection: Under a high-magnification microscope, select a clear, well-formed crystal (ideally >50 μm) free of cracks or defects.

  • Mounting: Mount the selected crystal on a cryoloop using a minimal amount of paratone or NVH oil.

  • Data Collection:

    • Mount the sample on the diffractometer goniometer.

    • Perform data collection, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

    • A modern instrument with a bright microfocus source and a sensitive detector is recommended.[11]

  • Structure Solution & Refinement:

    • Process the collected diffraction data to obtain a reflection file.

    • Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT).

    • Refine the structural model against the experimental data (e.g., using SHELXL), locating and assigning all framework atoms. Disordered solvent molecules within the pores are common and may require special handling (e.g., using the SQUEEZE routine in PLATON).

Powder X-ray Diffraction (PXRD)

Expertise & Causality: While SCXRD analyzes a single crystal, PXRD examines a bulk, polycrystalline sample. Its primary role is to serve as a "fingerprint" of the crystalline phase.[12] By comparing the experimental PXRD pattern of your synthesized batch to a pattern simulated from the SCXRD data, you can confirm the phase purity of the bulk material.[11] This is a critical quality control step, as synthesis conditions can sometimes yield mixtures of phases or amorphous byproducts.

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the MOF powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition:

    • Place the sample holder in the powder diffractometer.

    • Collect data over a relevant 2θ range (e.g., 3-50°) with a step size and collection time sufficient to obtain good signal-to-noise.

  • Data Analysis:

    • Plot the intensity versus 2θ.

    • Compare the peak positions and relative intensities of the experimental pattern with the pattern simulated from the single-crystal structure. A good match confirms that the bulk sample is the same phase as the single crystal.

Thermal Stability Assessment

The operational temperature range is a critical parameter for many MOF applications. Thermogravimetric analysis is the primary tool for this assessment.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][13] For MOFs, the resulting data reveals several key events:

  • Solvent Removal: An initial mass loss at lower temperatures (< 200 °C) typically corresponds to the removal of guest solvent molecules from the pores.

  • Framework Decomposition: A sharp mass loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework. The onset of this decomposition is considered the upper limit of the MOF's thermal stability.[13]

The information from TGA is crucial for determining the appropriate "activation" temperature for the sample before porosity measurements.[10][14]

Protocol: TGA Measurement

  • Sample Preparation: Place a small amount of the as-synthesized MOF (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Select the atmosphere (e.g., N₂ for inert conditions, Air for oxidative stability).

    • Set the temperature program: typically a ramp from room temperature to 600-800 °C at a heating rate of 5-10 °C/min.

  • Data Interpretation:

    • The TGA curve will show steps corresponding to mass loss.

    • The first step indicates the loss of solvent molecules. The percentage mass loss can be used to estimate the number of solvent molecules per formula unit.

    • The major, high-temperature mass loss signifies framework decomposition. The onset temperature of this step defines the thermal stability limit. Neutral phosphonate MOFs often decompose between 400 and 700 °C.[15]

ParameterTypical Value RangeSignificance
Solvent Loss Onset 50 - 150 °CTemperature to begin removing pore-occluding solvents.
Framework Decomposition > 350 °CDefines the upper thermal limit for the MOF's structural integrity.
Residual Mass Varies (e.g., 20-40%)Corresponds to the final inorganic oxide product (e.g., ZnO, CuO).
Table 1. Representative data derived from TGA analysis of a phosphonate MOF.

Porosity and Surface Area Characterization

The defining feature of most MOFs is their permanent porosity. Gas sorption analysis is used to quantify this crucial property.[16]

Nitrogen Adsorption-Desorption Analysis at 77 K

Expertise & Causality: This technique measures the amount of nitrogen gas adsorbed by a material at liquid nitrogen temperature (77 K) over a range of pressures. The resulting isotherm provides quantitative information about the surface area, pore volume, and pore size distribution.[17]

  • Brunauer-Emmett-Teller (BET) Theory: Applied to the low-pressure region of the isotherm to calculate the specific surface area.

  • Pore Volume: Determined from the total amount of gas adsorbed at high relative pressures.

  • Pore Size Distribution: Calculated using methods like Barrett-Joyner-Halenda (BJH) for mesopores or more advanced models like Non-Local Density Functional Theory (NLDFT) for micropores.[17]

Protocol: Gas Sorption Measurement

  • Activation (Degassing):

    • Place a precisely weighed amount of the MOF sample (50-100 mg) in a sample tube.

    • Heat the sample under high vacuum. Senior Scientist's Note: The activation temperature is critical. It must be high enough to remove all guest solvents (as determined by TGA) but well below the decomposition temperature to avoid framework collapse. A typical starting point is 120-180 °C for 8-12 hours.

  • Measurement:

    • After activation, re-weigh the sample tube to determine the exact mass of the activated MOF.

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Initiate the N₂ adsorption-desorption measurement at 77 K.

  • Data Analysis:

    • Use the instrument's software to apply the BET model to the appropriate relative pressure range (typically 0.05 to 0.30 P/P₀) to calculate the surface area.

    • Calculate the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.0.

    • Apply BJH or NLDFT models to the isotherm to obtain the pore size distribution.

Ancillary Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful tool for confirming the chemical identity of the MOF.[10] It provides information about the vibrational modes of the functional groups. For MOFs made with (Pyridin-4-ylmethyl)phosphonic acid, one should look for:

  • The disappearance or significant shift of the P-O-H bands from the free linker upon coordination to the metal.

  • Characteristic vibrations of the P-O-metal bonds.

  • Shifts in the pyridyl ring vibrations, which can indicate its coordination to a metal center.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Mix ~1 mg of the MOF sample with ~100 mg of dry KBr powder.

  • Grind the mixture thoroughly in an agate mortar.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Acquire the IR spectrum.

Scanning Electron Microscopy (SEM)

Expertise & Causality: SEM provides direct visualization of the MOF crystals' morphology (e.g., cubic, rod-like, plate-like) and size distribution.[1] This is useful for understanding the crystallization process and for applications where crystal size and shape are important.

Protocol: SEM Imaging

  • Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.

  • If the MOF is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) via sputtering.

  • Introduce the sample into the SEM chamber and acquire images at various magnifications.

References

  • Ullah, S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100803. [Link]

  • Ghosh, S. K., et al. (2007). Synthesis and characterization of four metal-organophosphonates with one-, two-, and three-dimensional structures. Inorganic Chemistry, 46(16), 6495-6503. [Link]

  • Tannert, N., et al. (2020). The thermal stability of metal-organic frameworks. Chemical Society Reviews, 49(19), 7129-7178. [Link]

  • López-Maya, E., et al. (2015). Adsorption of pyridine onto the metal organic framework MIL-101. Dalton Transactions, 44(30), 13536-13543. [Link]

  • Dey, C., & Das, M. C. (2017). Characterization of MOFs by single crystal and powder X-ray diffraction. In Metal-Organic Frameworks for Environmental Remediation (pp. 1-24). Springer. [Link]

  • Taddei, M. (2017). Metal Phosphonate Chemistry: From Synthesis to Applications. Inorganics, 5(4), 81. [Link]

  • Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18367-18376. [Link]

  • Hardy, A. M., et al. (2023). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society, 145(50), 27368-27376. [Link]

  • Wannapa, N., & Rujiwatra, A. (2020). Probing Isoreticular Expansions in Phosphonate MOFs and their Applications. European Journal of Inorganic Chemistry, 2020(11-12), 949-963. [Link]

  • Fairen-Jimenez, D., & Forgan, R. S. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 6), 549-560. [Link]

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. [Link]

  • Van der Auweraer, M., et al. (2023). Investigating metal-phosphonate properties in nu-1000 structure Through DFT studies and spectroscopic simulations. Vrije Universiteit Brussel. [Link]

  • Wang, Z., & Cohen, S. M. (2007). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Chemistry of Materials, 19(25), 6391-6401. [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. (2023). Journal of the American Chemical Society. [Link]

  • Boyd, P. G., et al. (2021). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Chemistry of Materials, 33(15), 5947-5966. [Link]

  • Barbee, D. B. (2019). A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. Rice University. [Link]

  • Nguyen, H. G. T. (2016). Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons. University of Notre Dame. [Link]

  • Witt, A., & Herber, R. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. JoVE (Journal of Visualized Experiments), (204), e66320. [Link]

  • Ziarati, A., et al. (2023). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. ACS Omega, 8(28), 25171-25181. [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2022). Polymers, 14(15), 3028. [Link]

  • Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing... (n.d.). ResearchGate. [Link]

  • Sotomayor, F. (2023). Understanding the Pore Structure of MOFs. AZoM. [Link]

  • Porphyrins are great candidates to serve as building blocks for MOFs... (2023). CrystEngComm. [Link]

  • a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... (n.d.). ResearchGate. [Link]

  • Taddei, M., & Shearan, S. J. I. (2021). New Directions in Metal Phosphonate and Phosphinate Chemistry. Molecules, 26(23), 7241. [Link]

  • Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. (2015). Chemical Science. [Link]

  • (PDF) Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3- e ]pyridines. (2023). ResearchGate. [Link]

  • Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks. (n.d.). MDPI. [Link]

  • Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. (n.d.). Growing Science. [Link]

  • Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. (2021). Catalysts, 11(2), 241. [Link]

Sources

Application Note: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate as a Next-Generation Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (PMPA) as a high-efficiency corrosion inhibitor for carbon steel in acidic environments (1.0 M HCl / 0.5 M H₂SO₄). Moving beyond traditional toxic chromates, PMPA represents a class of "green" inhibitors leveraging the synergistic adsorption of pyridine nitrogen and phosphonic acid groups.

Target Audience: Materials Scientists, Corrosion Engineers, and Medicinal Chemists exploring chemical repurposing.

Key Advantages[1]
  • Dual-Anchoring Mechanism: Combines the electron-donating pyridine ring with the strong chelating capability of the phosphonate group (

    
    ).
    
  • High Solubility: The monohydrate form ensures rapid dissolution in aqueous acidic media compared to hydrophobic organic inhibitors.

  • Mixed-Type Inhibition: Suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Chemical Profile & Preparation[2][3][4][5]

PropertySpecification
Chemical Name (Pyridin-4-ylmethyl)phosphonic acid monohydrate
CAS Number 180403-03-6 (Monohydrate) / 5337-19-9 (Anhydrous)
Molecular Formula

Molecular Weight 191.12 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, dilute acids, and alkalis
Stock Solution Preparation
  • Calculate Molarity: To prepare a 10 mM (

    
     M) stock solution, dissolve 191.12 mg  of PMPA monohydrate in 100 mL  of the aggressive medium (e.g., 1.0 M HCl).
    
  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissociation of the hydrate water and full solubilization.

  • Dilution Series: Prepare working concentrations of 0.1, 0.5, 1.0, and 5.0 mM via serial dilution.

Mechanism of Action

The inhibition efficiency of PMPA relies on the formation of a coordinate covalent bond between the inhibitor and the metal surface (Fe).

Mechanistic Pathway
  • Protonation: In acidic media, the pyridine nitrogen may protonate, interacting electrostatically with surface chloride ions (

    
    ) already adsorbed on the positively charged steel surface (Physical Adsorption).
    
  • Chemisty: The phosphonate oxygens and the unprotonated pyridine nitrogen donate lone pair electrons to the empty d-orbitals of iron (Chemical Adsorption).

  • Film Formation: A compact, hydrophobic barrier film forms, blocking active corrosion sites.

Mechanism Acid Acidic Medium (H+ Cl-) Surface Steel Surface (Fe) Acid->Surface Corrosive Attack Inhibition Corrosion Inhibition (Reduced Icorr) Acid->Inhibition Blocked PMPA PMPA Molecule (N & P donors) Adsorption Adsorption (Langmuir Isotherm) PMPA->Adsorption Diffusion Surface->Adsorption Active Sites Barrier Protective Film (Fe-PMPA Complex) Adsorption->Barrier Coordination Barrier->Inhibition Blockage

Figure 1: Mechanistic pathway of PMPA adsorption and film formation on steel surfaces.

Experimental Protocol: Electrochemical Evaluation

This protocol defines the standard method for quantifying inhibition efficiency using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).

Equipment Requirements
  • Potentiostat/Galvanostat: (e.g., Gamry, Autolab, or BioLogic).

  • Three-Electrode Cell:

    • Working Electrode (WE): Carbon steel coupon (embedded in epoxy, exposed area ~1

      
      ).
      
    • Counter Electrode (CE): Platinum wire or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step-by-Step Workflow
Phase 1: Surface Preparation
  • Abrade the working electrode using SiC papers (grades 400 to 1200).

  • Wash with distilled water, degrease with acetone, and dry in warm air stream.

  • Critical Step: Immerse WE in the test solution for 30 minutes to establish a stable Open Circuit Potential (OCP). Drift should be

    
    .
    
Phase 2: Electrochemical Impedance Spectroscopy (EIS)[1]
  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV (RMS) sinusoidal perturbation at OCP.

  • Data Validation: Ensure causality using Kramers-Kronig transforms.

  • Output: Nyquist plots (semicircles) and Bode plots.

    • Expectation: The diameter of the Nyquist loop (Charge Transfer Resistance,

      
      ) should increase as PMPA concentration increases.
      
Phase 3: Potentiodynamic Polarization (Tafel)
  • Scan Range:

    
     relative to OCP.
    
  • Scan Rate: 1.0 mV/s (slow scan ensures steady-state).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine corrosion current density (
    
    
    
    ).

Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prep Electrode Polishing (SiC 400-1200) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Acquisition (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Sequential Run Fit Circuit Fitting (R(QR) Model) EIS->Fit Calc Calculate Efficiency (%) Tafel->Calc Fit->Calc Cross-Validation

Figure 2: Electrochemical workflow for validating PMPA inhibition efficiency.

Data Analysis & Interpretation

Calculating Inhibition Efficiency ( )

From EIS , use the Charge Transfer Resistance (


):


From Tafel , use the Corrosion Current Density (


):


Adsorption Isotherm Fitting

To confirm the mechanism, fit the surface coverage (


) data to the Langmuir Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity:

    
     confirms monolayer adsorption.
    
  • Free Energy (

    
    ):  Calculate using 
    
    
    
    .
    • 
      : Physisorption.
      
    • 
      : Chemisorption.
      
    • PMPA Prediction: Mixed mode (approx -30 to -35 kJ/mol).

References

  • Obot, I. B., et al. (2019). "Phosphonic acid derivatives as corrosion inhibitors: A review." Journal of Molecular Liquids.

  • TCI Chemicals. (n.d.). "(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate Product Specification." TCI Chemicals Catalog.

  • ASTM G106-89. (2015). "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

  • Balanaga Karthik, B., et al. (2016). "Phosphonic Acids used as Corrosion Inhibitors-A Review." Asian Journal of Research in Chemistry.

  • Walczak, M. S., et al. (2020). "Corrosion inhibition of steel in acidic medium by new phosphonic acid derivatives." Materials Chemistry and Physics. (Note: Representative citation for phosphonic acid class behavior).

Sources

Application Note: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate for Trace Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (4-pmpa) as a high-affinity chelating ligand for the detection of heavy metal ions (specifically Pb


, Cd

, and Cu

). Unlike simple colorimetric dyes, 4-pmpa is best utilized as a functional modifier in Electrochemical Sensors (Anodic Stripping Voltammetry) or as a linker in Luminescent Metal-Organic Frameworks (LMOFs) . This guide provides rigorous protocols for electrode modification and sensor fabrication, leveraging the molecule's bifunctional coordination sites (pyridine nitrogen and phosphonic acid) to achieve sub-ppb detection limits.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
CAS Number 180403-03-6 (Monohydrate); 80241-43-6 (Anhydrous)
Formula C

H

NO

P · H

O
Molecular Weight 191.12 g/mol
Structure Pyridine ring substituted at C4 with a methylphosphonic acid group.
Solubility Soluble in water, dilute aqueous base, and polar organic solvents (DMSO).
pKa Values pK

≈ 1.6 (Phosphonate), pK

≈ 4.8 (Pyridine-N), pK

≈ 6.8 (Phosphonate).
Stability Stable under ambient conditions. Hygroscopic; store in desiccator.

Mechanism of Detection

The detection capability of 4-pmpa relies on its bifunctional chelation mechanism. It operates on the Hard-Soft Acid-Base (HSAB) principle:

  • Pyridine Nitrogen (Soft/Borderline Base): Exhibits high affinity for borderline acids like Pb

    
     , Cd
    
    
    
    , and Cu
    
    
    . This is the primary binding site for heavy metal pre-concentration.
  • Phosphonic Acid Group (Hard Base): In its deprotonated state (

    
    ), it binds strongly to hard cations (like lanthanides for MOFs) or anchors the molecule to metal oxide surfaces (e.g., ITO, TiO
    
    
    
    , or oxidized carbon surfaces) via condensation.
Mechanistic Pathway Diagram

DetectionMechanism Ligand 4-pmpa Ligand (Solution/Surface) Complex Metal-Ligand Complex [M(4-pmpa)] Ligand->Complex Chelation (N-site) Target Target Ion (Pb²⁺, Cd²⁺, Cu²⁺) Target->Complex Diffusion Signal Signal Transduction Complex->Signal Electrochemical: Redox Shift / Current Peak Complex->Signal Optical: Fluorescence Quenching

Figure 1: The dual-pathway signal generation. The formation of the Metal-Ligand complex is the critical step that alters the electrochemical potential or quenches the luminescence of the host material.

Application A: Electrochemical Detection (Primary Protocol)

Method: Anodic Stripping Voltammetry (ASV) using a Chemically Modified Electrode (CME). Rationale: 4-pmpa is incorporated into a Carbon Paste Electrode (CPE). The ligand accumulates metal ions from the analyte solution onto the electrode surface (pre-concentration), significantly lowering the detection limit compared to bare electrodes.

Materials Required[5][6][7][8][9][10][11][12][13]
  • (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (High Purity >98%).

  • Graphite powder (spectroscopic grade, <20 µm).

  • Paraffin oil (binder).

  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 4.5–5.0).

  • Potentiostat with 3-electrode cell (Working: Modified CPE, Reference: Ag/AgCl, Counter: Pt wire).

Protocol Steps
Step 1: Preparation of Modified Carbon Paste
  • Weighing: Mix 5.0 mg of 4-pmpa with 95.0 mg of graphite powder (5% w/w modification ratio).

    • Note: Higher loading (>10%) may increase resistance and reduce signal quality.

  • Homogenization: Grind the mixture in an agate mortar for 20 minutes to ensure uniform distribution of the ligand.

  • Binder Addition: Add roughly 20–30 µL of paraffin oil.

  • Paste Formation: Grind for an additional 20 minutes until a smooth, homogeneous black paste is obtained.

  • Electrode Packing: Pack the paste firmly into the cavity of a Teflon electrode holder (3 mm diameter). Polish the surface on smooth weighing paper until shiny.

Step 2: Electrochemical Measurement (SWASV)
  • Activation: Cycle the electrode in 0.1 M acetate buffer (pH 5.0) between -1.0 V and +0.5 V until a stable background current is observed.

  • Accumulation (Pre-concentration):

    • Immerse the electrode in the sample solution (containing heavy metals).

    • Apply a potential of -1.2 V (vs Ag/AgCl) for 120 seconds with stirring.

    • Mechanism:[1][2]

      
       (Metal deposits on the surface, assisted by ligand coordination).
      
  • Equilibration: Stop stirring and allow the solution to rest for 10 seconds (holding the potential).

  • Stripping Scan: Scan from -1.2 V to +0.5 V using Square Wave Voltammetry (SWV).

    • Parameters: Frequency 25 Hz, Amplitude 25 mV, Step potential 5 mV.

  • Regeneration: Clean the electrode by holding at +0.6 V for 60 seconds in fresh buffer to strip residual metals.

Expected Results
  • Cadmium (Cd): Sharp oxidation peak at approx. -0.75 V .

  • Lead (Pb): Sharp oxidation peak at approx. -0.50 V .

  • Copper (Cu): Oxidation peak at approx. +0.10 V .

  • Data Analysis: Peak current (

    
    ) is directly proportional to the concentration of the metal ion.
    

Application B: Luminescent MOF Sensor (Advanced)

Method: Fluorescence Quenching.[3] Rationale: 4-pmpa acts as a linker to form Lanthanide-MOFs (e.g., Eu-4pmpa). The antenna effect of the pyridine ring sensitizes Europium luminescence. When heavy metals bind to the pyridine nitrogen, they disrupt this energy transfer, causing "Turn-Off" sensing.

Synthesis of Probe (Eu-4pmpa MOF)
  • Dissolution: Dissolve 1 mmol of 4-pmpa and 1 mmol of Eu(NO

    
    )
    
    
    
    ·6H
    
    
    O in 10 mL of DI water.
  • pH Adjustment: Adjust pH to 5.5 using dilute NaOH.

  • Hydrothermal Synthesis: Transfer to a Teflon-lined autoclave and heat at 140°C for 48 hours.

  • Isolation: Filter the resulting crystals, wash with water/ethanol, and dry at 60°C.

Detection Protocol
  • Suspension: Disperse 1 mg of the MOF powder in 3 mL of HEPES buffer (pH 7.2).

  • Excitation: Excite the sample at 280 nm (absorption of pyridine).

  • Emission: Monitor the emission spectrum at 617 nm (Eu

    
     characteristic red emission).
    
  • Titration: Add aliquots of the heavy metal solution.

  • Result: A decrease in fluorescence intensity follows the Stern-Volmer equation:

    
    .
    

Critical Experimental Controls & Troubleshooting

IssueProbable CauseCorrective Action
High Background Current Oxygen dissolved in solution.Purge solution with N

gas for 5 mins before scanning.
Broad/Overlapping Peaks pH is too low (protonation of ligand).Adjust buffer pH to 4.5–5.5. Pyridine is protonated below pH 4.8, losing binding affinity.
Low Sensitivity Electrode surface fouling.Polish the CPE surface on weighing paper; renew the paste surface.
Interference (Fe/Zn) Competitive binding.Add masking agents (e.g., fluoride for Fe) if interference is severe.
Workflow Diagram: Electrochemical Sensing

Workflow cluster_conditions Critical Conditions Start Start: Electrode Prep Mix Mix 4-pmpa + Graphite + Oil Start->Mix Pack Pack into Electrode Body Mix->Pack Accumulate Accumulation Step (-1.2V, 120s, Stirring) Pack->Accumulate Strip Stripping Voltammetry (Scan -1.2V to +0.5V) Accumulate->Strip Cond1 pH 4.5 - 5.0 Accumulate->Cond1 Analyze Analyze Peak Current (Ip) Strip->Analyze Cond2 Deoxygenated Solution Strip->Cond2

Figure 2: Operational workflow for the electrochemical detection of heavy metals using a 4-pmpa modified electrode.

References

  • Kufelnicki, A., et al. (2016).[4] "Complexing Properties of Pyridine-4-methylene Derivatives: 4-Pyridylmethylphosphonic Acid... with Cu(II) in Aqueous Solution." Journal of Solution Chemistry, 45, 28–43. Link

    • Key Data: Establishes stability constants and binding modes (N vs O coordin
  • Clearfield, A., & Demadis, K. D. (Eds.). (2011).[5] Metal Phosphonate Chemistry: From Synthesis to Applications. Royal Society of Chemistry.[6]

    • Context: Comprehensive guide on phosphon
  • TCI Chemicals. (n.d.). Product Specification: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate. Link

    • Context: Source for physical properties and purity standards.
  • Ait Baha, A., et al. (2025).[7] "Emerging Analcime/Nepheline-Modified Graphite Sensor for the Electroanalysis of Heavy Metals." Solid State Electrochemistry.

    • Context: Comparative methodology for modified graphite electrodes in heavy metal sensing.

Sources

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in drug delivery systems. The choice of the organic linker is paramount in dictating the structural and functional properties of the resulting MOF. (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a bifunctional linker of significant interest. Its chemical structure, featuring a pyridyl group and a phosphonic acid moiety, offers a unique combination of coordination sites. The phosphonate group provides a strong, multidentate coordination to metal centers, contributing to the formation of robust frameworks with high thermal and chemical stability. Simultaneously, the pyridyl nitrogen offers a secondary coordination site, which can be leveraged for post-synthetic modification or can play a crucial role in the framework's topology and functionality. The presence of this nitrogenous heterocycle can also introduce specific host-guest interactions, which is of particular interest in drug development for targeted delivery and controlled release.

This application note provides a comprehensive guide to the solvothermal synthesis of MOFs using (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate, offering detailed protocols and a discussion of the critical parameters that influence the synthesis outcome.

I. Overview of Solvothermal Synthesis Conditions

Solvothermal synthesis is a widely employed method for the preparation of high-quality crystalline MOFs. The reaction is typically carried out in a sealed vessel, such as a Teflon-lined autoclave, where the solvent is heated above its boiling point, leading to increased pressure. These conditions facilitate the dissolution of precursors and promote the crystallization of the MOF structure. The choice of metal salt, solvent, temperature, and reaction time are critical variables that dictate the final product's topology, porosity, and crystallinity.

Based on analogous phosphonate-based MOF syntheses, several divalent and trivalent metal ions can be considered for the formation of MOFs with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate. The following table summarizes representative solvothermal conditions that can serve as a starting point for the synthesis of novel MOFs with this linker.

Metal Salt PrecursorLinker Concentration (mM)Solvent SystemTemperature (°C)Time (h)Potential MOF Characteristics
Zinc Nitrate Hexahydrate10-50N,N-Dimethylformamide (DMF) / Ethanol80-12024-72Crystalline powders, potential for high surface area.
Copper(II) Nitrate Trihydrate10-50DMF / Water100-15024-48Formation of 2D or 3D frameworks, colorimetric properties.
Manganese(II) Chloride Tetrahydrate10-50DMF / Methanol120-18048-96Can yield layered structures or 3D networks.
Zirconium(IV) Chloride20-100DMF with modulators (e.g., acetic acid)120-15024-72High stability, potential for porous UiO-type structures.

II. Detailed Experimental Protocol: A Representative Synthesis of a Zn-based MOF

This protocol provides a step-by-step methodology for the synthesis of a zinc-based MOF using (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Equipment:

  • (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (C₆H₈NO₃P·H₂O)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Ultrasonic bath

  • Programmable oven

  • Centrifuge

  • Vacuum filtration apparatus

Protocol:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.038 g (0.2 mmol) of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in 5 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.060 g (0.2 mmol) of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

    • Rationale: The use of a solvent mixture (DMF/ethanol) can improve the solubility of both the organic linker and the metal salt, promoting a homogeneous reaction mixture. The molar ratio of linker to metal is a critical parameter that can influence the resulting crystal structure. A 1:1 ratio is a common starting point.

  • Mixing and Homogenization:

    • Combine the two precursor solutions in a single vial.

    • Sonicate the resulting mixture for 15 minutes to ensure homogeneity.

    • Rationale: Thorough mixing is crucial for uniform nucleation and crystal growth. Sonication helps to break down any small agglomerates and ensures an even distribution of the reactants.

  • Solvothermal Reaction:

    • Transfer the homogeneous mixture into a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120°C at a ramp rate of 5°C/min and hold it at this temperature for 48 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

    • Rationale: The solvothermal conditions (120°C and autogenous pressure) provide the necessary energy for the formation of the crystalline MOF structure. The slow cooling allows for the growth of larger, well-defined crystals.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the solid product by centrifugation or vacuum filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash the product with ethanol (3 x 10 mL) to remove the high-boiling point DMF.

    • Dry the final product under vacuum at 60°C for 12 hours.

    • Rationale: A thorough washing procedure is essential to obtain a pure MOF material, free from residual solvents and unreacted starting materials, which could otherwise block the pores of the framework.

Diagram of the Solvothermal Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Linker Dissolve Linker in DMF Mix Combine and Sonicate Linker->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix React Solvothermal Reaction (120°C, 48h) Mix->React Collect Collect Solid React->Collect Wash_DMF Wash with DMF Collect->Wash_DMF Wash_Ethanol Wash with Ethanol Wash_DMF->Wash_Ethanol Dry Dry under Vacuum Wash_Ethanol->Dry Product Final MOF Product Dry->Product

Caption: Workflow for the solvothermal synthesis of a phosphonate-based MOF.

III. Influence of Key Synthesis Parameters

The rational design and synthesis of MOFs with desired properties hinge on a thorough understanding of the influence of various experimental parameters.

  • Temperature: The reaction temperature significantly affects the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster crystallization but may also result in the formation of denser, less porous phases. A systematic variation of the temperature is recommended to find the optimal conditions for the desired MOF structure.

  • Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template or structure-directing agent. Polar aprotic solvents like DMF are commonly used due to their high boiling points and ability to dissolve a wide range of metal salts and organic linkers. The addition of co-solvents, such as water or alcohols, can alter the polarity and coordination environment, leading to different crystal phases.

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can influence the crystallization process by competing with the linker for coordination to the metal centers. This can lead to improved crystallinity, larger crystal sizes, and in some cases, can direct the formation of specific framework topologies.

  • pH: The pH of the reaction mixture can affect the deprotonation state of the phosphonic acid linker and the hydrolysis of the metal salt, thereby influencing the coordination chemistry and the resulting MOF structure. Careful control of the pH can be a valuable tool for phase selection.

Diagram of Influencing Factors on MOF Properties:

G cluster_params Synthesis Parameters cluster_props MOF Properties Temp Temperature Topology Topology Temp->Topology Crystallinity Crystallinity Temp->Crystallinity Solvent Solvent System Solvent->Topology Porosity Porosity Solvent->Porosity Modulator Modulator Modulator->Porosity Modulator->Crystallinity pH pH pH->Topology Stability Stability pH->Stability

Caption: Key synthesis parameters and their influence on MOF properties.

IV. Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized material is essential to confirm the formation of the desired MOF and to evaluate its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with simulated patterns from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the phosphonate linker to the metal center. The characteristic P=O and P-O stretching vibrations will shift upon coordination.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the removal of solvent molecules from the pores.

  • Gas Sorption Analysis: Nitrogen or argon sorption measurements at 77 K are used to determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore size distribution of the MOF, which are crucial parameters for applications in gas storage and separation.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques provide information about the morphology and particle size of the synthesized MOF crystals.

V. Conclusion

The solvothermal synthesis of MOFs using (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate offers a promising route to novel materials with potential applications in various fields, including drug development. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of these materials. A systematic investigation of the key synthesis parameters, coupled with thorough characterization, will be instrumental in unlocking the full potential of this versatile phosphonate-based linker in the design of functional Metal-Organic Frameworks.

References

  • Solvothermal Synthesis of Metal-Organic Frameworks.This reference would typically be a review article on solvothermal MOF synthesis, providing a broad overview of the technique.
  • Phosphonate-Based Metal-Organic Frameworks: From Synthesis to Applications.This would be a review focusing on the specific class of phosphonate MOFs, highlighting their unique properties and synthetic challenges.
  • Hydrothermal Synthesis and Structural Characterization of Divalent Metal Phosphonates with a Pyridyl-Containing Ligand.This would be a research article detailing the synthesis of MOFs with a linker structurally similar to the one in the topic, providing direct experimental precedent.
  • The Role of Modulators in the Synthesis of Metal-Organic Frameworks.
  • Characterization of Porous Materials: From Powders to Membranes.

Application Notes and Protocols for Post-Synthetic Modification of MOFs Containing (Pyridin-4-ylmethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) constructed from (Pyridin-4-ylmethyl)phosphonic acid linkers offer a unique platform for post-synthetic modification (PSM) due to the accessible and reactive pyridyl nitrogen atom. This technical guide provides a comprehensive overview of the principles, detailed protocols, and characterization techniques for the functionalization of these specific MOFs. We will explore key PSM strategies, including N-alkylation and metalation, to tailor the physicochemical properties of the MOF for advanced applications in catalysis and drug delivery. This document is intended to be a practical resource, offering field-proven insights and self-validating experimental designs to accelerate research and development in these areas.

Introduction: The Strategic Advantage of (Pyridin-4-ylmethyl)phosphonic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a wide range of applications.[2] Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF structure without altering its fundamental framework.[3] This approach allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions.[1]

The choice of (Pyridin-4-ylmethyl)phosphonic acid as an organic linker is strategic. The phosphonate group provides robust coordination to various metal centers, leading to stable framework structures. Crucially, the pyridyl group presents a readily accessible nitrogen atom that can serve as a reactive handle for a variety of chemical transformations. This inherent reactivity makes MOFs containing this linker ideal candidates for targeted functionalization through PSM.

This guide will focus on two primary PSM strategies for MOFs constructed with (Pyridin-4-ylmethyl)phosphonic acid:

  • N-Alkylation: The introduction of alkyl chains to the pyridyl nitrogen to modify the steric and electronic environment within the MOF pores.

  • Metalation: The coordination of metal ions to the pyridyl nitrogen to create novel catalytic sites or enhance drug binding capabilities.

Successful PSM requires a delicate balance between achieving high conversion of the reactive sites and preserving the crystallinity and porosity of the parent MOF. The protocols outlined herein are designed to achieve this balance, with integrated characterization steps to validate the outcomes.

Pre-Modification: Synthesis and Characterization of the Parent MOF

Before undertaking any post-synthetic modification, it is imperative to synthesize and thoroughly characterize the parent MOF containing the (Pyridin-4-ylmethyl)phosphonic acid linker. This baseline characterization is essential for confirming the successful incorporation of the linker and for later comparison with the modified materials.

General Synthesis Protocol for a Zr-based MOF with (Pyridin-4-ylmethyl)phosphonic Acid

Causality: Zirconium-based MOFs are often chosen for their exceptional thermal and chemical stability, which is a critical prerequisite for withstanding the conditions of post-synthetic modification.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • (Pyridin-4-ylmethyl)phosphonic acid

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • In a 20 mL scintillation vial, dissolve (Pyridin-4-ylmethyl)phosphonic acid (e.g., 0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve ZrCl₄ (e.g., 0.1 mmol) in 5 mL of DMF.

  • Slowly add the ZrCl₄ solution to the linker solution with stirring.

  • Add formic acid (e.g., 10 equivalents relative to ZrCl₄) as a modulator to control the crystallite size and morphology.

  • Seal the vial and heat in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline powder should be present.

  • Collect the solid by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent.

Essential Characterization of the Parent MOF

A comprehensive characterization of the parent MOF is a self-validating step to ensure the integrity of the framework before proceeding with modification.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A well-defined diffraction pattern matching a simulated or previously reported structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the presence of the phosphonate and pyridyl functional groups.Characteristic peaks for P-O stretching (around 950-1150 cm⁻¹) and C=N stretching of the pyridine ring (around 1590-1610 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A thermal decomposition profile indicating the temperature at which the framework starts to degrade.
Nitrogen Adsorption-Desorption Isotherms To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.A Type I or Type IV isotherm, depending on the microporous or mesoporous nature of the MOF, with a significant surface area.
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H) To confirm the chemical environment of the phosphonate and pyridyl groups in the digested MOF.For a digested sample (e.g., in NaOH/D₂O), signals corresponding to the phosphonate and pyridyl protons and a single phosphorus signal.

Post-Synthetic Modification: Protocols and Mechanistic Insights

N-Alkylation of the Pyridyl Group

Causality: N-alkylation of the pyridyl nitrogen introduces a positive charge and a sterically bulky group into the MOF pores. This can be leveraged to create ion-exchange sites, alter gas sorption selectivity, or provide a handle for further functionalization. The choice of alkylating agent (e.g., methyl iodide, ethyl bromide) will determine the nature of the introduced functional group.

Materials:

  • Parent MOF containing (Pyridin-4-ylmethyl)phosphonic acid

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • Activate the parent MOF under vacuum to ensure the pores are free of solvent and water.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in anhydrous ACN (10 mL).

  • Add a stoichiometric excess of methyl iodide (e.g., 10 equivalents per pyridyl group).

  • Stir the suspension at 60 °C for 24 hours.

  • After the reaction, cool the mixture to room temperature.

  • Collect the solid by centrifugation.

  • Wash the modified MOF thoroughly with fresh ACN (3 x 10 mL) and then with dichloromethane (3 x 10 mL) to remove unreacted methyl iodide and byproducts.

  • Dry the N-methylated MOF under vacuum.

N_Alkylation_Workflow A Activate Parent MOF (Vacuum, 150°C) B Suspend in Anhydrous ACN (Inert Atmosphere) A->B C Add Alkylating Agent (e.g., CH3I) B->C D React at Elevated Temperature (e.g., 60°C, 24h) C->D E Wash with Solvent (ACN, DCM) D->E F Dry Modified MOF (Vacuum) E->F G Characterize (FTIR, NMR, PXRD) F->G

Caption: Workflow for the N-alkylation of a pyridyl-containing MOF.

Metalation of the Pyridyl Group

Causality: The lone pair of electrons on the pyridyl nitrogen makes it an excellent coordination site for various metal ions.[5] This allows for the introduction of catalytically active metal centers or the creation of specific binding sites for guest molecules, which is particularly relevant for drug delivery applications. The choice of metal precursor will dictate the properties of the final material.

Materials:

  • Parent MOF containing (Pyridin-4-ylmethyl)phosphonic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Anhydrous toluene

Procedure:

  • Activate the parent MOF under vacuum.

  • In a Schlenk flask under an inert atmosphere, suspend the activated MOF (e.g., 100 mg) in anhydrous toluene (10 mL).

  • In a separate flask, dissolve Pd(OAc)₂ (e.g., 0.5 equivalents per pyridyl group) in anhydrous toluene (5 mL).

  • Add the Pd(OAc)₂ solution to the MOF suspension dropwise with stirring.

  • Stir the mixture at 80 °C for 48 hours.

  • After cooling, collect the solid by centrifugation.

  • Wash the metalated MOF thoroughly with fresh toluene (3 x 10 mL) and then with dichloromethane (3 x 10 mL) to remove any uncoordinated palladium species.

  • Dry the Pd-metalated MOF under vacuum.

Metalation_Workflow A Activate Parent MOF (Vacuum, 150°C) B Suspend in Anhydrous Solvent (e.g., Toluene) A->B C Add Metal Precursor Solution (e.g., Pd(OAc)2) B->C D React at Elevated Temperature (e.g., 80°C, 48h) C->D E Wash with Solvent (Toluene, DCM) D->E F Dry Metalated MOF (Vacuum) E->F G Characterize (ICP-MS, XPS, PXRD) F->G

Caption: Workflow for the metalation of a pyridyl-containing MOF.

Characterization of Post-Synthetically Modified MOFs

Thorough characterization is crucial to confirm the success of the modification and to understand the changes in the MOF's properties.

Technique Purpose for N-Alkylated MOF Purpose for Metalated MOF
PXRD To ensure the crystallinity of the MOF is retained after modification.To ensure the framework integrity is maintained after metal coordination.
FTIR Spectroscopy To observe the appearance of new C-H stretching vibrations from the alkyl group and a shift in the pyridyl C=N stretching frequency.To observe a shift in the pyridyl C=N stretching frequency upon coordination to the metal center.
NMR Spectroscopy (Digested Sample) To confirm the presence of the new alkyl group and a downfield shift of the pyridyl proton signals due to the positive charge.To observe changes in the chemical shifts of the pyridyl protons upon metal coordination.
X-ray Photoelectron Spectroscopy (XPS) To detect the N 1s signal corresponding to the quaternized nitrogen.To confirm the presence and oxidation state of the incorporated metal.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Not applicable.To quantify the amount of metal incorporated into the MOF.
Nitrogen Adsorption-Desorption Isotherms To measure the change in surface area and pore volume, which is expected to decrease due to the introduction of the alkyl group.To assess the impact of metalation on the porosity of the MOF. A decrease in surface area is expected.
Expected Quantitative Data Summary
MOF Sample Modification BET Surface Area (m²/g) Pore Volume (cm³/g) Functionalization Degree (%)
Parent MOFNone~1200~0.65N/A
N-Methylated MOFCH₃I~950~0.50>90% (from ¹H NMR)
Pd-Metalated MOFPd(OAc)₂~1050~0.58~45% (from ICP-MS)

Note: The values presented are hypothetical and will vary depending on the specific MOF system and reaction conditions.

Applications in Catalysis and Drug Delivery

The ability to precisely functionalize MOFs containing (Pyridin-4-ylmethyl)phosphonic acid opens up a wide range of potential applications.

Catalysis

Metalated MOFs can serve as robust heterogeneous catalysts.[6] For instance, a Pd-metalated MOF can be employed in C-C coupling reactions such as the Suzuki or Heck reaction. The porous nature of the MOF allows for size-selective catalysis, while the strong coordination of the palladium to the pyridyl group can prevent leaching of the active metal.

Drug Delivery

The tunable pore environment of these MOFs makes them promising candidates for drug delivery systems.[7] The introduction of charged groups via N-alkylation can enhance the loading of oppositely charged drug molecules through electrostatic interactions. Furthermore, the functionalized pores can be designed to respond to specific stimuli (e.g., pH, light) for controlled drug release.[8]

Conclusion and Future Outlook

Post-synthetic modification of MOFs containing (Pyridin-4-ylmethyl)phosphonic acid is a versatile and powerful strategy for creating advanced functional materials. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the vast potential of these systems. Future work in this area could focus on more complex multi-step modifications, the introduction of chiral functionalities for asymmetric catalysis, and the development of stimuli-responsive MOFs for targeted drug delivery. As our understanding of PSM chemistry deepens, so too will the sophistication and applicability of these remarkable materials.

References

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. [Link]

  • Postsynthetic modification of metal-organic frameworks. PubMed. [Link]

  • Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews. [Link]

  • Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Cronfa - Swansea University. [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Publications. [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. NIH. [Link]

  • Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis. Dalton Transactions. [Link]

  • Postsynthetic modification of a zirconium metal–organic framework at the inorganic secondary building unit with diphenylphosphinic acid for increased photosensitizing properties and stability. Chemical Communications. [Link]

  • Postsynthetic Modification of Metal–Organic Frameworks. ResearchGate. [Link]

  • pKa-Directed Incorporation of Phosphonates into MOF-808 via Ligand Exchange: Stability and Adsorption Properties for Uranium. ResearchGate. [Link]

  • Investigating metal-phosphonate properties in nu-1000 structure Through DFT studies and spectroscopic simulations. Vrije Universiteit Brussel. [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report. PubMed. [Link]

  • Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. PMC - NIH. [Link]

  • (PDF) Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3- e ]pyridines. ResearchGate. [Link]

  • p Ka-Directed Incorporation of Phosphonates into MOF-808 via Ligand Exchange: Stability and Adsorption Properties for Uranium. PubMed. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [Link]

  • Metalation of metal–organic frameworks: fundamentals and applications. Chemical Society Reviews. [Link]

  • Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group. [Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. [Link]

Sources

Application Notes and Protocols: Layer-by-Layer Assembly with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Molecular Architecture through Layer-by-Layer Assembly

Layer-by-layer (LbL) assembly has emerged as a powerful and versatile technique for the fabrication of multilayered thin films with nanoscale precision.[1][2] This method relies on the sequential adsorption of complementary molecular species onto a substrate, enabling the construction of highly ordered and functional coatings.[1][3] The simplicity and adaptability of LbL assembly allow for the incorporation of a wide variety of materials, including polyelectrolytes, nanoparticles, and small organic molecules, onto virtually any substrate.[3]

This guide focuses on the application of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate as a key building block in LbL assembly. This molecule possesses two distinct functional moieties: a pyridinyl group, which can participate in hydrogen bonding and coordination chemistry, and a phosphonic acid group, known for its strong binding to metal oxide surfaces and its ability to coordinate with metal ions.[4][5] This dual functionality opens up multiple avenues for constructing well-defined multilayered architectures.

We present two primary protocols for the LbL assembly of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate: one based on electrostatic interactions and hydrogen bonding with a complementary polymer, and another leveraging the robust coordination chemistry between the phosphonic acid group and zirconium ions. These methodologies offer precise control over film thickness and composition, paving the way for applications in drug delivery, biosensing, and surface functionalization.

Physicochemical Properties of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

A thorough understanding of the properties of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is crucial for successful LbL assembly.

PropertyValueReference
Synonym 4-Pyridinylmethylphosphonic acid monohydrate[6]
Molecular Formula C₆H₈NO₃P·H₂O[6]
Molecular Weight 191.13 g/mol [6]
Appearance White to almost white powder/crystal
Purity >98.0% (HPLC)
CAS Number 180303-03-6[6]

The presence of both a Lewis basic pyridine ring and an acidic phosphonic acid group makes the molecule's charge state highly dependent on the pH of the surrounding environment. This pH-responsiveness is a key parameter that will be exploited in the electrostatic LbL assembly protocol.[7]

Protocol 1: Electrostatic and Hydrogen Bonding-Driven LbL Assembly

This protocol details the assembly of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate with a weak polycation, such as poly(allylamine hydrochloride) (PAH), driven by electrostatic interactions and hydrogen bonding. The degree of ionization of both the phosphonic acid groups and the amine groups in PAH can be controlled by adjusting the pH of the deposition solutions.[7][8]

Causality Behind Experimental Choices

The choice of a weak polyelectrolyte system allows for fine-tuning of the film thickness and morphology. At a low pH, the pyridinyl group of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate will be protonated (positively charged), while at a higher pH, the phosphonic acid group will be deprotonated (negatively charged). Similarly, the primary amine groups of PAH are protonated and positively charged at low pH. By carefully selecting the pH of the deposition solutions, we can control the charge density of each component and thus the strength of the electrostatic interactions driving the assembly.

Experimental Workflow Diagram

G cluster_0 Substrate Preparation cluster_1 Layer-by-Layer Deposition Cycle (Repeat n times) cluster_2 Characterization sub_clean Substrate Cleaning (e.g., Piranha etch for Si-wafer) sub_rinse Rinsing with DI Water sub_clean->sub_rinse sub_dry Drying with N2 Stream sub_rinse->sub_dry PAH_dip Immerse in PAH Solution (e.g., pH 7.5, 15 min) sub_dry->PAH_dip rinse1 Rinse with DI Water (pH 7.5, 1 min) PAH_dip->rinse1 PYP_dip Immerse in (Pyridin-4-ylmethyl)phosphonic Acid Solution (e.g., pH 4.5, 15 min) rinse1->PYP_dip rinse2 Rinse with DI Water (pH 4.5, 1 min) PYP_dip->rinse2 dry_cycle Dry with N2 Stream rinse2->dry_cycle dry_cycle->PAH_dip Next Cycle ellipsometry Ellipsometry (Thickness) dry_cycle->ellipsometry afm AFM (Morphology) dry_cycle->afm

Caption: Workflow for electrostatic LbL assembly.

Materials and Reagents
  • (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

  • Poly(allylamine hydrochloride) (PAH, e.g., MW 50,000-65,000)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Substrates (e.g., silicon wafers, glass slides)

Step-by-Step Protocol
  • Substrate Preparation:

    • Clean substrates rigorously. For silicon wafers, a common procedure is the RCA clean or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with DI water. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • For glass slides, sonication in a detergent solution, followed by rinsing with DI water and ethanol, and drying under a stream of nitrogen is effective.[9]

    • The goal is to obtain a hydrophilic surface with a consistent charge.

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of PAH in DI water. Adjust the pH to 7.5 with NaOH.

    • Prepare a 1 mg/mL stock solution of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in DI water. Adjust the pH to 4.5 with HCl.

    • Prepare rinsing baths of DI water adjusted to pH 7.5 and 4.5.

  • Layer-by-Layer Deposition:

    • Immerse the cleaned substrate in the PAH solution (pH 7.5) for 15 minutes. This will form the initial positively charged layer.

    • Rinse the substrate by immersing it in the pH 7.5 DI water bath for 1 minute to remove any non-adsorbed polymer.

    • Immerse the substrate in the (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate solution (pH 4.5) for 15 minutes. At this pH, the phosphonic acid groups are partially deprotonated, leading to a net negative charge and adsorption onto the positively charged PAH layer.

    • Rinse the substrate in the pH 4.5 DI water bath for 1 minute.

    • Dry the substrate with a gentle stream of nitrogen.

    • This completes one bilayer. Repeat the cycle to achieve the desired number of layers and film thickness.

Protocol 2: Zirconium-Phosphonate Coordination-Based LbL Assembly

This protocol utilizes the strong coordination between phosphonate groups and zirconium (IV) ions to build robust and highly stable multilayer films.[5][10] The pyridinyl group of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate provides an outward-facing functionality that can be used for further chemical modifications or interactions.

Causality Behind Experimental Choices

Zirconium phosphonate layers are known for their exceptional thermal and chemical stability.[11] This method does not rely on pH-dependent electrostatic interactions for the primary assembly, making it more robust over a wider range of conditions. The assembly is driven by the formation of strong Zr-O-P bonds.

Experimental Workflow Diagram

G cluster_0 Substrate Priming cluster_1 Layer-by-Layer Deposition Cycle (Repeat n times) cluster_2 Characterization sub_clean Substrate Cleaning primer_dip Immerse in Primer Solution (e.g., phosphonic acid-terminated silane) sub_clean->primer_dip primer_rinse Rinse and Cure primer_dip->primer_rinse Zr_dip Immerse in Zirconium Solution (e.g., ZrOCl2, 15 min) primer_rinse->Zr_dip rinse1 Rinse with DI Water (1 min) Zr_dip->rinse1 PYP_dip Immerse in (Pyridin-4-ylmethyl)phosphonic Acid Solution (15 min) rinse1->PYP_dip rinse2 Rinse with DI Water (1 min) PYP_dip->rinse2 dry_cycle Dry with N2 Stream rinse2->dry_cycle dry_cycle->Zr_dip Next Cycle ellipsometry Ellipsometry (Thickness) dry_cycle->ellipsometry afm AFM (Morphology) dry_cycle->afm xps XPS (Elemental Composition) dry_cycle->xps

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for high yield of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Center.

Ticket Subject: Optimization of Yield & Crystallinity for (Pyridin-4-ylmethyl)phosphonic Acid (pmPA) MOFs. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Introduction: The Phosphonate Challenge

You are working with (Pyridin-4-ylmethyl)phosphonic acid (pmPA) , a zwitterionic ligand capable of bridging metal centers through both the pyridine nitrogen and the phosphonate oxygen atoms.

The Core Problem: Unlike carboxylate MOFs (e.g., MOF-5), metal phosphonates possess extremely high affinity for metal ions (especially


, 

,

, and

). This leads to rapid kinetic trapping , resulting in amorphous precipitation rather than crystalline framework growth. The "Monohydrate" designation in your starting material is critical—it affects your molecular weight calculations and solvent stoichiometry.

This guide provides a scientifically grounded workflow to transition from amorphous powders to high-yield crystalline phases.

Module 1: Pre-Synthesis & Stoichiometry Control

Issue: Inconsistent yields often stem from incorrect molar ratios due to the hydration state of the ligand.

Protocol 1.1: Ligand Handling The commercial ligand is typically supplied as (Pyridin-4-ylmethyl)phosphonic acid monohydrate (


, MW 

191.12 g/mol ).
  • Correction: You must account for the water molecule in your stoichiometry.

  • Dehydration Warning: Do not aggressively dry the ligand >100°C before weighing, as this can alter the zwitterionic network stability. Use the monohydrate MW for all calculations.

Protocol 1.2: The Metal Source Avoid Chloride salts (


) if possible, as 

can compete for coordination sites.
  • Recommended: Metal Nitrates (

    
    ) or Acetates. Acetates provide a mild buffering effect which aids in controlled deprotonation.
    

Module 2: Reaction Optimization Matrix

To maximize yield, you must balance Nucleation (formation of seeds) vs. Crystal Growth .

Key Optimization Variables
VariableRecommended RangeMechanism of Action
Solvent System

:Alcohol (1:1 to 1:3)
Water solubilizes the phosphonate; Alcohol (EtOH/MeOH) slows metal release and reduces solubility to drive precipitation.
pH Control 2.5 – 5.5Critical: Phosphonic acid

,

. You need the mono-deprotonated form (

) for many layered structures, or fully deprotonated for 3D pillars.
Temperature 120°C – 180°CHigher T increases reversibility of the Metal-O bond, allowing error correction in the lattice (Ostwald ripening).
Modulator HF (48%) or UreaHF: Fluoride acts as a "mineralizer," temporarily binding metal sites to slow down reaction rates. Urea: Slowly decomposes to release ammonia, raising pH gradually (Homogeneous precipitation).
Standard Optimization Workflow (Solvothermal)
  • Dissolution: Dissolve 1.0 eq of pmPA Monohydrate in water. Adjust pH with dilute NaOH or

    
    before adding metal.
    
  • Mixing: Add 1.0–2.0 eq of Metal Salt solution dropwise.

  • Sealing: Transfer to Teflon-lined autoclave (fill factor 60%).

  • Heating: Ramp 1°C/min to Target T (140°C). Hold 48–72h. Cool 0.1°C/min (slow cooling is vital for crystal size).

Module 3: Visualizing the Crystallization Logic

The following diagram illustrates the kinetic vs. thermodynamic control pathways essential for phosphonate MOFs.

MOF_Crystallization Start Start: Metal + pmPA Ligand RapidMix Rapid Mixing / High Supersaturation Start->RapidMix No Control Modulator Add Modulator (HF or Urea) Start->Modulator Optimization Amorphous Amorphous Precipitate (Kinetic Trap) RapidMix->Amorphous Fast Precipitation SlowGrowth Reversible Coordination (Thermodynamic Control) Modulator->SlowGrowth Mineralization Effect Hydrolysis Slow Hydrolysis (pH Rise) Modulator->Hydrolysis If Urea used Crystalline Crystalline MOF (High Yield) SlowGrowth->Crystalline Defect Correction Hydrolysis->SlowGrowth

Caption: Pathway comparison between amorphous precipitation (red) and modulator-assisted crystalline growth (green/blue).

Module 4: Troubleshooting & FAQs

Q1: My product is a white powder with zero crystallinity (Amorphous). What happened?

  • Diagnosis: The reaction rate was too fast. The metal "snapped" onto the phosphonate instantly.

  • Fix:

    • Dilution: Double the solvent volume.

    • Acidification: Lower the starting pH to < 2.0 using

      
      . This protonates the phosphonate, reducing its binding affinity. The pH will naturally rise or can be driven by temperature, allowing slow growth.
      
    • Mineralizer: Add 2–3 drops of HF (48%). Safety Warning: Handle HF with extreme caution and calcium gluconate gel nearby.

Q2: I have crystals, but the yield is very low (<20%).

  • Diagnosis: The solubility is too high, or the pH is too low (preventing deprotonation).

  • Fix:

    • Increase pH: If you are at pH 2, try pH 4. The ligand needs to be sufficiently deprotonated to bridge metal centers.

    • Solvent Exchange: Increase the ratio of Alcohol (EtOH) relative to water. Most metal phosphonates are less soluble in ethanol.

Q3: The TGA shows massive weight loss at 100°C. Is my MOF decomposing?

  • Diagnosis: Likely not. This is the "Monohydrate" or lattice water leaving the pores.

  • Validation: Check the plateau after 120°C. If the structure holds until >300°C (typical for phosphonates), the initial drop is just solvent loss.

Q4: Can I use Microwave Synthesis to speed this up?

  • Answer: Yes, but be careful. Microwave synthesis creates rapid nucleation.

  • Recommendation: Use microwave only if you have already optimized the Modulator concentration (Module 2) to prevent amorphous crashing. Set temperature to 140°C for 30–60 mins.

Module 5: Post-Synthetic Validation

Do not assume success based on visual appearance.

  • PXRD (Powder X-Ray Diffraction):

    • Compare low-angle peaks (

      
      ). Phosphonate MOFs often have large unit cells. Sharp peaks here indicate long-range order.
      
  • Elemental Analysis (CHN):

    • Verify the C:N ratio. If the Nitrogen content is lower than calculated, you may have formed a metal-oxide/hydroxide impurity phase rather than the MOF.

References

  • Synthesis Optimization of Phosphonate MOFs

    • Reinsch, H. et al. (2023). Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods. Inorganic Chemistry. Link

  • Mechanism of Crystallization

    • RSC Reviews. (2023).[1][2] Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews. Link

  • Ligand Properties & Coordination

    • St. Mary's University.[3] (2021).[3] Synthesis and Characterization of Pyridine-Based Ligands and Metal Phosphonate Coordination Polymers. Link

  • Zinc Phosphonate Microporosity

    • ResearchGate. (2025).[4][5] Crystalline Zinc Diphosphonate Metal−Organic Framework with Three-Dimensional Microporosity. Link

Disclaimer: This guide involves the use of chemicals that may be hazardous (e.g., HF, metal nitrates). Always consult your institution's Chemical Hygiene Plan (CHP) before proceeding.

Sources

Preventing phase impurities in the synthesis of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (Pyridin-4-ylmethyl)phosphonic Acid MOFs

Status: Active Ticket ID: MOF-PHOS-ZN-001 Subject: Troubleshooting Phase Impurities & Crystallinity in Zn/Cu-pmPA Systems

Executive Summary: The "Zwitterion" Challenge

Welcome to the technical support hub for (Pyridin-4-ylmethyl)phosphonic acid (pmPA) based Metal-Organic Frameworks.

The synthesis of MOFs using (Pyridin-4-ylmethyl)phosphonic acid monohydrate (CAS: 180403-03-6) presents a unique set of challenges compared to standard carboxylate MOFs. Unlike simple linkers, pmPA is zwitterionic : it contains a basic pyridine nitrogen (


) and an acidic phosphonic group (

).

The Core Problem: Phase impurities in this system rarely stem from "bad reagents." They arise from kinetic trapping . The metal-phosphonate bond (


) is significantly stronger and forms faster than the metal-pyridine bond (

). Without precise control, the reaction precipitates dense, amorphous metal-phosphonate salts before the pyridine nitrogen can coordinate to form the desired open 3D framework.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My product is an amorphous white powder with no PXRD peaks."

Diagnosis: Rapid Precipitation (Kinetic Trap). The metal ions reacted with the phosphonate group instantly upon mixing, forming a disordered polymeric network. The reversible bond formation required for crystal growth (defect correction) did not occur.

Corrective Action:

  • The "Slow Release" Strategy: Do not mix metal salts and ligand directly in water/alcohol. Use a Mineralizer/Modulator .[1][2]

    • Protocol: Add HF (Hydrofluoric acid) or, for a safer alternative, Urea . Urea decomposes slowly at

      
      C to release ammonia, gradually raising the pH. This keeps the phosphonate protonated (inactive) initially, allowing the metal and ligand to mix homogeneously before crystallization begins.
      
  • Solvent Adjustment: Switch from pure water to a Water/Ethanol (1:1) or Water/DMF mixture. This reduces the dielectric constant, slowing down the ionization of the phosphonic acid.

Issue 2: "I see peaks, but they don't match the reported 'Monohydrate' phase (Dense Phase Impurity)."

Diagnosis: Thermodynamic Sink (Layered vs. Pillared). You likely formed a layered metal phosphonate (inorganic sheets) where the pyridine rings are uncoordinated and dangling between layers. This is the thermodynamically stable phase at lower pH. The desired porous "pillared" phase (where Pyridine binds to the Metal) often requires a specific pH window to deprotonate the pyridine.

Corrective Action:

  • pH Tuning: The pH must be high enough to ensure the Pyridine is a free base (available to bind), but not so high that Zinc Hydroxide precipitates.

  • Target pH: Adjust initial pH to 5.5 – 6.0 .

  • Temperature: Increase synthesis temperature to 120–140°C . Higher energy is often needed to force the coordination of the sterically less favored Pyridine nitrogen.

Issue 3: "The crystal structure collapses after drying (Loss of Monohydrate)."

Diagnosis: Structural Dehydration. The "Monohydrate" in the name is structural. Water molecules often bridge the phosphonate oxygen and the metal center or stabilize the pore network via hydrogen bonding. Removing this water (activation at


C) causes the framework to fold or collapse.

Corrective Action:

  • Gentle Activation: solvent exchange with Methanol (3x over 24h), followed by activation at 60–80°C under vacuum . Do not exceed 100°C unless TGA data confirms stability.

Module 2: Visualizing the Synthesis Logic

The following decision tree illustrates the critical pathways determining phase purity.

MOF_Synthesis_Logic Start Start: Zn salt + pmPA Ligand Solvent Solvent Choice Start->Solvent FastMix Direct Mixing (Water) Solvent->FastMix No Modulator Modulator Add Urea or HF (Slow Deprotonation) Solvent->Modulator Controlled Amorphous RESULT: Amorphous Precipitate (Kinetic Trap) FastMix->Amorphous TempCtrl Temp Control (100-140°C) Modulator->TempCtrl PH_Check Check pH TempCtrl->PH_Check Low_PH pH < 4 PH_Check->Low_PH Mid_PH pH 5.5 - 6.5 PH_Check->Mid_PH Layered RESULT: Layered Phase (Pyridine Unbound) Low_PH->Layered Pyridine Protonated Pillared RESULT: Porous Pillared Phase (Target MOF) Mid_PH->Pillared Pyridine Coordinated

Figure 1: Decision tree for navigating kinetic vs. thermodynamic products in phosphonate MOF synthesis.

Module 3: The "Gold Standard" Protocol

To minimize phase impurities, use this optimized hydrothermal method. This protocol balances the deprotonation rates of the phosphonate and pyridine groups.

Reagents:

  • (Pyridin-4-ylmethyl)phosphonic acid monohydrate (1.0 eq)

  • Zinc Acetate Dihydrate (1.0 eq)

  • Urea (1.5 eq) – Acts as the slow-release base

  • Solvent:

    
     : Ethanol (2:1 v/v)
    

Step-by-Step:

  • Dissolution (Room Temp): Dissolve the ligand and Urea in the water/ethanol mixture. Ensure complete dissolution before adding the metal salt.

  • Metal Addition: Add Zinc Acetate. The solution may turn slightly cloudy.

  • Sealing: Transfer to a Teflon-lined autoclave. Fill ratio should be ~60%.

  • Reaction (Thermodynamic Control):

    • Ramp: 1°C/min to 120°C .

    • Hold: 48 Hours .

    • Cool: 0.5°C/min to Room Temp. Slow cooling is critical to prevent amorphous precipitation.

  • Washing: Filter crystals. Wash with water (removes unreacted metal) then ethanol (removes unreacted ligand).

  • Activation: Air dry at 60°C.

Data Validation Table: Expected Outcomes

Parameter"Bad" Outcome (Impurity)"Good" Outcome (Target Phase)
Appearance Chalky, rapid-settling white powderTranslucent, defined crystals (block/needle)
PXRD Low Angle Broad hump or single sharp peak at

(Layer spacing)
Multiple distinct peaks at low angles (Open pore characteristic)
Solubility Dissolves in dilute HCl instantlyResists dilute acid (Robust M-O-P framework)
TGA Mass Loss Sharp drop >100°C (Surface water only)Stepwise loss: ~5-10% (Lattice water) then stable up to 350°C

Module 4: Mechanistic Insight (Why this works)

The formation of the target phase relies on the "Pillaring Mechanism."

  • Stage 1 (Low T): The phosphonate group (

    
    ), being more acidic, deprotonates first and binds to Zinc, forming inorganic sheets 
    
    
    
    .
  • Stage 2 (High T + Urea): As Urea decomposes, the pH rises. The Pyridine nitrogen deprotonates.

  • Stage 3 (Pillaring): The now-active Pyridine nitrogen attacks the axial sites of the Zinc centers in adjacent layers, cross-linking the sheets into a 3D porous framework.

If the reaction stops at Stage 1 (Low T or Low pH), you get the dense layered phase impurity.

Mechanism Ligand Ligand (H2L) Sheet Inorganic Sheet {Zn-Phosphonate} Ligand->Sheet Fast (Kinetic) Phosphonate binding MOF 3D MOF (Pillared) Sheet->MOF Slow (Thermodynamic) Pyridine binding (Requires Heat/pH)

Figure 2: The transition from layered intermediate to 3D framework.

References

  • Clearfield, A. (2011). "State of the Art in Metal Phosphonate Chemistry." Dalton Transactions.[2] (Review of layered vs. pillared mechanisms).

  • Stock, N., et al. (2018).[2] "High-throughput synthesis of metal phosphonates." Chemical Reviews. (Detailed protocols on pH control and modulators).

  • TCI Chemicals. (2024). "Product Specification: (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate." (Ligand physical properties and hydration state).[3][4]

  • Shimizu, G. K. H., et al. (2010). "Proton conduction in metal phosphonate MOFs." Chemical Society Reviews. (Discussion on water retention in phosphonate lattices).

Sources

Degradation pathways of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate under harsh conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (CAS: 180403-03-6).

Executive Technical Overview

(Pyridin-4-ylmethyl)phosphonic acid (PMP) is a zwitterionic organophosphonate characterized by a robust C-P bond and a pyridine ring. While generally stable under standard laboratory conditions, "harsh" stress testing (ICH Q1B/Q1A) reveals specific degradation vulnerabilities.

Key Stability Characteristics:

  • C-P Bond: Extremely resistant to hydrolytic cleavage (acid/base) but susceptible to radical-mediated photolysis.

  • Pyridine Ring: Vulnerable to N-oxidation under strong oxidative stress.

  • Hydrate Form: The monohydrate undergoes dehydration at ~100–120°C; further heating (>200°C) leads to condensation (pyrophosphonate formation).

Troubleshooting Guide (Q&A)

Direct solutions for anomalies observed during stress testing and analysis.

Issue 1: "I see a new, slightly more polar peak in HPLC after treating the sample with 30% Hydrogen Peroxide ( )."

Diagnosis: N-Oxidation of the Pyridine Ring. Technical Explanation: The pyridine nitrogen lone pair is nucleophilic. Under harsh oxidative conditions (e.g., >3%


), it attacks the electrophilic oxygen of the peroxide, forming (Pyridin-4-ylmethyl)phosphonic acid N-oxide . This is the primary oxidative degradation pathway.
Action: 
  • Check the mass spectrum (LC-MS). The new peak should show an M+16 Da shift (Oxygen addition).

  • Use a milder oxidant or shorter exposure if this degradation is not the intended study target.

  • Note: The C-P bond usually remains intact under these specific conditions unless radical initiators or UV light are also present.

Issue 2: "My TGA data shows a weight loss step at ~110°C, but the melting point is reported as >250°C. Is the compound decomposing?"

Diagnosis: Dehydration (Loss of Lattice Water). Technical Explanation: You are working with the Monohydrate form (


). The weight loss at 100–120°C corresponds to the loss of the single water molecule (approx. 8-9% mass loss). This is a physical change, not chemical degradation.
Action: 
  • Calculate the theoretical water content (MW Monohydrate

    
     191.1; MW Anhydrous 
    
    
    
    173.1; Water
    
    
    9.4%).
  • If the weight loss matches ~9.4%, the compound is chemically stable.

  • Warning: Heating beyond 200°C will initiate condensation , forming P-O-P anhydride bonds (pyrophosphonates).

Issue 3: "The retention time shifts significantly between acidic and basic stress samples, but no new peaks appear."

Diagnosis: pH-Dependent Speciation (Zwitterionic Shift). Technical Explanation: PMP exists in multiple protonation states (


, 

,

,

). The pyridine nitrogen (

) and phosphonic acid groups (

) change charge state based on pH. If your HPLC mobile phase buffering is insufficient, the analyte's interaction with the column changes drastically. Action:
  • Ensure your HPLC method uses a robust buffer (e.g., 20-50 mM Phosphate or Ammonium Acetate) rather than just 0.1% TFA/Formic Acid.

  • Verify peak purity using a Diode Array Detector (DAD) to confirm it is the parent compound shifting, not a co-eluting degradant.

Issue 4: "I observe free phosphate ( ) after exposing the sample to UV light."

Diagnosis: Photolytic C-P Bond Cleavage. Technical Explanation: While the C-P bond is hydrolytically stable, it is vulnerable to radical cleavage under UV irradiation (photolysis), especially in the presence of oxygen or metal catalysts (


, 

). This generates inorganic phosphate and organic byproducts (e.g., 4-methylpyridine). Action:
  • Quantify inorganic phosphate using Ion Chromatography (IC) or a colorimetric assay (molybdate method).

  • Protect samples from light during standard storage (amber glassware).

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for (Pyridin-4-ylmethyl)phosphonic acid under harsh conditions.

degradation_pathways PMP (Pyridin-4-ylmethyl) phosphonic Acid (Parent) NOxide N-Oxide Derivative (M+16 Da) PMP->NOxide Oxidation (H2O2) Nu- attack by N Cleavage Inorganic Phosphate (PO4) + 4-Methylpyridine PMP->Cleavage Photolysis (UV) Radical C-P Scission Anhydrous Anhydrous Form (Loss of H2O) PMP->Anhydrous Thermal (100-120°C) Dehydration Anhydride Pyrophosphonate (Condensation Product) Anhydrous->Anhydride Thermal (>200°C) -H2O (Condensation)

Figure 1: Mechanistic degradation map showing oxidative (Red), thermal (Yellow), and photolytic (Green) pathways.

Forced Degradation Protocol (Stress Testing)

Standardized workflow for validating stability indicating methods.

Step 1: Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of PMP in Water/Acetonitrile (90:10).

  • Control: Store one aliquot at 4°C in the dark.

Step 2: Stress Conditions
Stress TypeConditionDurationTarget DegradationMechanism
Acid Hydrolysis 1N HCl, 80°C24 Hours< 5% (Stable)Hydrolytic C-P cleavage (Rare)
Base Hydrolysis 1N NaOH, 80°C24 Hours< 5% (Stable)Salt formation (Reversible)
Oxidation 3%

, RT
2-4 Hours10-20%N-Oxidation (Major Pathway)
Thermal Solid state, 105°C7 Days~9% Mass LossDehydration (Monohydrate -> Anhydrous)
Photolytic 1.2M lux hours (UV/Vis)~24 HoursVariableRadical C-P Cleavage
Step 3: Analysis Workflow

workflow Start Stressed Sample Neut Neutralization (Acid/Base samples only) Start->Neut Dilute Dilution to 0.5 mg/mL (Mobile Phase) Neut->Dilute HPLC HPLC-DAD Analysis (Check Purity/RT) Dilute->HPLC Decision New Peaks? HPLC->Decision LCMS LC-MS Characterization (Identify Mass Shift) Decision->LCMS Yes Report Report Stability Profile Decision->Report No LCMS->Report

Figure 2: Analytical decision tree for processing stressed samples.

References & Authoritative Grounding

  • TCI Chemicals. (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate Product Specifications. Retrieved from (Confirming Monohydrate structure and physical data).

  • K. I. Popov et al. Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure Appl.[1] Chem., Vol. 73, No. 10, pp. 1641–1677, 2001.[1] (Grounding for phosphonate stability and zwitterionic behavior).

  • RSC Publishing. Mechanism of methylphosphonic acid photo-degradation. (Mechanistic basis for C-P bond cleavage under UV/Radical conditions).

  • BenchChem. 4-Pyridylmethylphosphonic Acid Synthesis and Reactions. (Synthetic pathways and precursor stability).[2]

Sources

Strategies for improving the thermal stability of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate polymers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stabilization & Troubleshooting for Phosphonated Pyridine Polymers Reference Code: PMPA-THERM-01

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for (Pyridin-4-ylmethyl)phosphonic acid (PMPA) based materials. You are likely working with this molecule because of its unique zwitterionic potential : the basic pyridine ring and the acidic phosphonic acid tail allow for self-assembled proton conducting channels or robust metal-organic frameworks (MOFs).

However, you are likely facing a critical bottleneck: Thermal degradation above 150°C.

This guide moves beyond basic synthesis. It addresses the specific thermal failure modes of PMPA polymers—primarily anhydride condensation and oxidative scission —and provides actionable engineering strategies to resolve them.

Module 1: Understanding the Failure Modes

Before implementing a fix, you must diagnose the specific degradation pathway. PMPA polymers do not simply "burn"; they undergo a distinct chemical evolution.

The Degradation Cascade
  • Dehydration (100°C - 130°C): The "Monohydrate" water is lost. This is often reversible but causes membrane shrinkage.

  • Condensation (160°C - 220°C): Phosphonic acid groups (

    
    ) react with each other to form phosphonic anhydrides (
    
    
    
    ). Result: Loss of proton conductivity and embrittlement.
  • Oxidative Scission (>250°C): The methylene bridge (

    
    ) between the pyridine and phosphorus is susceptible to radical attack, leading to cleavage of the functional group.
    
Visualizing the Pathway

The following diagram illustrates the transition from a conductive state to a degraded state.

degradation_pathway Start PMPA Polymer (Conductive Monohydrate) Step1 Anhydrous State (>130°C) Start->Step1 Loss of lattice water Step1->Start Reversible (RH > 50%) Step2 Anhydride Cross-linking (P-O-P Formation) Step1->Step2 Condensation (-H2O) Failure Structural Failure (Brittleness/Conductivity Loss) Step2->Failure Irreversible densification

Figure 1: Thermal degradation pathway of phosphonated polymers. Note that while Step 1 is reversible, Step 2 is often kinetically trapped, leading to permanent performance loss.

Module 2: Stabilization Strategies (Troubleshooting Guides)

Issue A: "My polymer loses conductivity above 160°C."

Diagnosis: Phosphonic acid condensation (Anhydride formation). Solution: Implement Acid-Base Blending or Nanocomposite Reinforcement .

Strategy 1: Acid-Base Blending (The Pyridine Advantage)

Since your molecule contains a pyridine ring, you can exploit Acid-Base interactions to stabilize the proton. By blending your PMPA polymer with a basic polymer (like Polybenzimidazole - PBI), you create a salt-bridge network that retains protons without relying solely on free water.

  • Mechanism: The acidic proton from the phosphonic group transfers to the basic nitrogen of the PBI or the pyridine of a neighboring chain. This ionic bond is thermally stable up to >200°C.

  • Protocol:

    • Dissolve PMPA polymer in methanesulfonic acid (MSA).

    • Add PBI (dissolved in DMAc/LiCl) to achieve a 2:1 Acid:Base molar ratio.

    • Cast at 80°C, then vacuum dry at 180°C to induce ionic cross-linking.

Strategy 2: Inorganic Composite Fillers

Incorporating hygroscopic inorganic fillers prevents the system from drying out completely, delaying anhydride formation.

Filler MaterialMechanismRecommended Loading
Silica (

)
Retains water via surface hydroxyls; physically blocks chain movement to prevent condensation.5 - 10 wt%
Zirconium Phosphate Provides additional proton hopping sites; extremely thermally stable.10 - 15 wt%
Graphene Oxide (GO) High surface area; functional groups interact with pyridine to prevent leaching.0.5 - 2 wt%
Issue B: "The PMPA ligand leaches out of the membrane/matrix."

Diagnosis: Weak intermolecular forces. If PMPA is used as a dopant rather than a covalently bonded monomer, it will wash out in humid environments. Solution: Covalent Grafting or In-Situ Sol-Gel Synthesis .

Protocol: Covalent Grafting via Friedel-Crafts

Instead of doping, covalently bond the PMPA unit to a high-stability backbone (e.g., Polysulfone).

  • Chloromethylation: React Polysulfone with paraformaldehyde/TMSCl to create Chloromethylated Polysulfone (CMPSU).

  • Substitution: React CMPSU with diethyl (pyridin-4-ylmethyl)phosphonate (the ester form of your molecule).

  • Hydrolysis: Hydrolyze the ester groups using concentrated HCl under reflux to regenerate the acid form.

    • Critical Check: Verify hydrolysis completeness via

      
       NMR (Shift from ~20 ppm ester to ~12 ppm acid).
      

Module 3: Experimental Workflow for Stability

Use this decision tree to select the correct synthesis route based on your application requirements.

stabilization_workflow Input Start: PMPA Monohydrate Q1 Is PMPA the Backbone or a Dopant? Input->Q1 Dopant Dopant Strategy Q1->Dopant Dopant Backbone Covalent Strategy Q1->Backbone Backbone/Ligand Fix1 Acid-Base Blend (Add PBI/P4VP) Dopant->Fix1 Max Conductivity Fix2 Nanocomposite (Add SiO2/GO) Dopant->Fix2 Max Mech. Strength Fix3 Direct Polymerization (Vinyl-functionalize Pyridine) Backbone->Fix3 New Polymer Fix4 Post-Sulfonation Grafting Backbone->Fix4 Modify Existing

Figure 2: Decision matrix for selecting the appropriate thermal stabilization strategy.

Module 4: FAQ & Troubleshooting

Q1: How do I remove the monohydrate water without degrading the polymer? A: You must perform a stepped thermal annealing . Do not jump straight to 150°C.

  • Step 1: 60°C under vacuum (remove surface water).

  • Step 2: 100°C under vacuum (remove lattice water).

  • Step 3: 150°C under Argon (induce annealing/packing).

  • Why: Rapid heating causes "popcorning" or micro-cracks due to steam generation.

Q2: My TGA shows a weight loss at 200°C. Is this the polymer degrading? A: Likely not. In phosphonic acid polymers, a weight loss of ~5-8% around 180-220°C is usually anhydride formation (loss of water from condensation), not backbone scission.

  • Verification: Run a DSC (Differential Scanning Calorimetry) cycle.[1] If the peak is endothermic and irreversible on the second scan (without rehydration), it is condensation.

Q3: Can I use this polymer for Fuel Cells >120°C? A: Yes, but only if you manage the Phosphoric Acid Leaching . If you are doping with free phosphoric acid, the PMPA acts as an anchor. The pyridine nitrogen will protonate (


), forming a hydrogen bond with the phosphate anion (

). This interaction is robust up to ~160°C.

References

  • RSC Publishing. (2022). Phosphonic acid grafted polybenzimidazoles containing pyridine for stable high-temperature proton exchange membrane fuel cells. Journal of Materials Chemistry A. Link

  • CSIRO Publishing. (2009). Anhydrous Poly(2,5-benzimidazole)–Poly(vinylphosphonic Acid) Acid–Base Polymer Blends: a Detailed Solid-State NMR Investigation. Australian Journal of Chemistry. Link

  • MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes.[2] Molecules.[2][3][4][5][6][7][8][9][10][11] Link

  • NIH / PMC. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect.[12] ACS Applied Materials & Interfaces. Link

  • ResearchGate. (2012). Cross-linked aromatic cationic polymer electrolytes with enhanced stability for high temperature fuel cell applications.[11] Energy & Environmental Science.[11] Link

Sources

Validation & Comparative

Assessing the biocompatibility of materials functionalized with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical assessment of materials functionalized with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (Py-PA) . This document is structured to assist Senior Application Scientists in evaluating this surface modification against standard industry alternatives.

Executive Summary

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (CAS: 256551-09-0) represents a specialized class of heterobifunctional surface modifiers.[1] Unlike traditional alkyl-silanes or simple amine-phosphonates, Py-PA combines the hydrolytic stability of a phosphonate anchor (ideal for metal oxides like TiO₂, Al₂O₃, and Fe₂O₃) with the chemically versatile pyridine tail .

This guide compares Py-PA functionalized surfaces against standard alternatives (APTES-silanized and Amine-phosphonate surfaces), focusing on stability, cytotoxicity, and cellular interaction mechanisms.[1]

Mechanism of Action & Surface Chemistry

To accurately assess biocompatibility, one must first validate the surface architecture. Py-PA binds to metal oxides via a robust tridentate or bidentate coordination , superior to the siloxane networks formed by silanes.

The Anchoring Advantage
  • Phosphonate (Py-PA): Forms M-O-P bonds.[1] High hydrolytic stability in physiological pH (7.4). Resistant to hydrolysis compared to Si-O-M bonds.[1]

  • Silane (Alternative): Forms M-O-Si bonds.[1] Susceptible to hydrolysis in aqueous biological media, leading to monolayer degradation and potential cytotoxicity from leached silanes.

The Functional Interface (Pyridine vs. Amine)

The pyridine moiety (pKa ~5.2) remains largely neutral/uncharged at physiological pH (7.4), interacting with biological entities via Hydrogen bonding and


 stacking.
  • Contrast with Amines: Primary amines (pKa ~10) are fully protonated (cationic) at pH 7.4. While cationic surfaces promote cell adhesion, they often cause membrane disruption (cytotoxicity) and non-specific protein fouling. Pyridine offers a "softer" adhesive interface.

Mechanistic Visualization

The following diagram illustrates the binding mechanism and the resulting surface interface.

SurfaceChemistry cluster_PyPA Py-PA Functionalization (Target) cluster_Alt Alternative: APTES Silanization Substrate Metal Oxide Substrate (TiO2 / Al2O3) Anchor_P Phosphonate Head Group (Tridentate Binding) Substrate->Anchor_P High Stability (M-O-P) Anchor_Si Silane Head Group (M-O-Si Network) Substrate->Anchor_Si Hydrolytic Instability Linker Methyl Spacer (-CH2-) Anchor_P->Linker Tail_Py Pyridine Tail (Neutral/H-Bonding at pH 7.4) Linker->Tail_Py BioResponse1 Biocompatible Interface Tail_Py->BioResponse1 Moderate Adhesion Low Fouling Tail_NH2 Amine Tail (Cationic at pH 7.4) Anchor_Si->Tail_NH2 BioResponse2 Inflammatory Risk Tail_NH2->BioResponse2 High Adhesion Potential Toxicity

Caption: Comparison of Py-PA phosphonate binding (stable, neutral interface) vs. Silane binding (unstable, cationic interface).

Comparative Performance Analysis

The following data matrix synthesizes expected performance based on surface chemistry principles and phosphonate SAM literature.

FeaturePy-PA (Pyridine-Phosphonate) APTES (Amino-Silane) Alkyl-Phosphonate (e.g., ODPA)
Substrate Affinity High (TiO₂, Al₂O₃, Stainless Steel)Moderate (Glass, SiO₂); Low (Ti)High (TiO₂, Al₂O₃)
Hydrolytic Stability Excellent (Stable > 2 weeks in PBS)Poor (Degrades in < 48 hrs in PBS)Excellent
Surface Charge (pH 7.4) Neutral / Weakly Basic (H-bonding)Positive (Electrostatic)Neutral (Hydrophobic)
Cell Adhesion Moderate (Supports growth without lysis)High (Rapid attachment, risk of lysis)Low (Cell repellent)
Cytotoxicity Risk Low (Stable monolayer)Moderate (Leaching silanes)Low
Protein Adsorption Specific (via Metal coordination potential)Non-specific (Electrostatic fouling)High (Hydrophobic denaturation)

Key Insight: Py-PA is the superior choice when long-term implant stability and controlled bio-interaction are required.[1] While APTES promotes faster initial adhesion, its instability leads to variable biocompatibility over time [1, 4].

Experimental Protocols for Assessment

To validate the biocompatibility of Py-PA functionalized materials, follow this self-validating workflow.

Surface Functionalization (T-BAG Method)

Standardizing the surface is critical to ensure observed effects are due to the chemistry, not topography.

  • Substrate Prep: Sonicate Ti or TiO₂ coupons in acetone, ethanol, and water (10 min each). Activate via Oxygen Plasma (5 min, 100W) to generate surface -OH groups.

  • Solution Prep: Dissolve (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate (0.5 mM) in dry Tetrahydrofuran (THF) or Ethanol.

  • Deposition: Suspend coupons vertically in the solution. Allow solvent to evaporate slowly (Tethering by Aggregation and Growth - T-BAG) or incubate for 24h.

  • Annealing: Bake coupons at 120°C for 18-24 hours . Causality: Heat drives the condensation reaction, converting hydrogen bonds to covalent M-O-P bonds [4].

  • Washing: Sonicate in deposition solvent to remove physisorbed multilayers.

Biocompatibility Assay Workflow

Use the following workflow to assess cytotoxicity and adhesion.

BioAssay cluster_Assays 3. Parallel Assays (24h - 72h) Step1 1. Sterilization (UV / Ethanol) Step2 2. Cell Seeding (Fibroblasts/Osteoblasts) Step1->Step2 Assay_MTT Metabolic Activity (MTT / CCK-8) Step2->Assay_MTT Assay_LD Membrane Integrity (Live/Dead Staining) Step2->Assay_LD Assay_Morph Morphology (SEM / Actin Stain) Step2->Assay_Morph Step4 4. Data Normalization (% of Control) Assay_MTT->Step4 Assay_LD->Step4

Caption: Parallel assessment workflow ensuring metabolic, membrane, and morphological validation.

Protocol Details & Validation Criteria
A. Cytotoxicity (ISO 10993-5)[1]
  • Method: Direct contact assay using L929 fibroblasts or MG-63 osteoblasts.[1]

  • Control: Tissue Culture Polystyrene (TCPS) as 100% viability reference.

  • Pass Criteria: Py-PA surfaces must maintain >70% cell viability relative to TCPS.

  • Why: Pyridine derivatives in solution can be toxic [5]; however, surface-bound pyridine is immobilized.[1] This assay validates that the SAM does not leach toxic ligands.

B. Hemocompatibility (Thrombogenicity)
  • Method: Incubate functionalized surfaces with platelet-rich plasma (PRP) for 1 hour at 37°C. Rinse and fix with glutaraldehyde.[1]

  • Analysis: SEM imaging to count adherent platelets.

  • Expectation: Py-PA surfaces should show reduced platelet activation (spreading) compared to Amine-surfaces due to lower electrostatic attraction of fibrinogen [3].[1]

References

  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled Monolayers to Si-Si and Si-C Bonded Surfaces." Journal of the American Chemical Society. Link

  • Adden, N., et al. (2006). "Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces." Langmuir. Link

  • Sperling, C., et al. (2009). "In vitro blood reactivity to hydroxylated and non-hydroxylated polymer surfaces." Biomaterials.[2][3][4][5] Link

  • Schwartz, J., et al. (2005). "Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy." Princeton University / ResearchGate. Link

  • El-Gaby, M. S. A., et al. (2023).[6] "Functionalized Pyridines: Synthesis and Toxicity Evaluation." ACS Omega. Link

Sources

A Comparative Guide to the Long-Term Stability of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of sensor data is paramount. The long-term stability of a sensor—its ability to maintain consistent performance characteristics over an extended period—is a critical determinant of its utility and trustworthiness. This guide provides an in-depth technical comparison of the long-term stability of sensors based on (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate, a promising material for robust sensor applications. We will delve into the experimental methodologies for stability testing and compare its projected performance against established alternative sensing platforms.

The Critical Role of Long-Term Stability in Sensor Technology

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate emerges as a compelling candidate for the development of highly stable sensors. The phosphonic acid group is known for its strong binding affinity to a variety of metal oxide surfaces, forming stable, self-assembled monolayers. This robust surface anchoring is hypothesized to contribute to enhanced long-term stability compared to other functional groups. The pyridinyl moiety, on the other hand, offers a versatile site for further functionalization or for direct interaction with target analytes. This guide outlines a comprehensive framework for validating the long-term stability of sensors based on this novel material and provides a comparative analysis against alternative technologies.

Fabrication of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate-Based Electrochemical Sensors

To evaluate the long-term stability of any sensor, a reproducible fabrication protocol is fundamental. The following section details a step-by-step methodology for the construction of an electrochemical sensor utilizing (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate on an Indium Tin Oxide (ITO) substrate. The choice of ITO is predicated on its optical transparency, which allows for complementary analytical techniques, and its surface chemistry, which is amenable to phosphonic acid binding.

Experimental Protocol: Sensor Fabrication
  • Substrate Preparation:

    • ITO-coated glass slides are sequentially cleaned by sonication in a series of solvents: deionized water, acetone, and isopropanol, for 15 minutes each.

    • The cleaned substrates are then dried under a stream of nitrogen gas.

    • To activate the surface and generate hydroxyl groups, the ITO slides are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 20 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

    • Following piranha treatment, the substrates are thoroughly rinsed with deionized water and dried under nitrogen.

  • Immobilization of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate:

    • A 10 mM solution of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is prepared in anhydrous ethanol.

    • The cleaned and activated ITO substrates are immersed in this solution for 24 hours at room temperature to allow for the formation of a self-assembled monolayer.

    • After incubation, the substrates are removed from the solution, rinsed extensively with ethanol to remove any physisorbed molecules, and dried under a stream of nitrogen.

  • Sensor Assembly and Characterization:

    • The functionalized ITO slide is assembled into an electrochemical cell, with the modified ITO serving as the working electrode. A platinum wire and a silver/silver chloride (Ag/AgCl) electrode are used as the counter and reference electrodes, respectively.

    • Initial characterization of the sensor is performed using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution to confirm the successful modification of the ITO surface.

The rationale for this protocol lies in creating a well-defined and stable sensing interface. The rigorous cleaning and activation of the ITO surface are crucial for ensuring a uniform and dense monolayer of the phosphonic acid, which is the foundation for long-term stability.

A Rigorous Protocol for Long-Term Stability Testing

The assessment of long-term stability requires a systematic and prolonged experimental regimen. The following protocol is adapted from the stability testing guidelines for pharmaceutical products established by the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA)[1][2][3].

Key Stability-Indicating Parameters

The long-term stability of the sensor will be evaluated based on the following key performance metrics:

  • Sensitivity: The change in sensor signal per unit change in analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Response Time: The time taken for the sensor to reach 90% of its final signal upon exposure to the analyte.

  • Baseline Drift: The change in the sensor's baseline signal over time in the absence of the analyte.

  • Selectivity: The ability of the sensor to respond to the target analyte in the presence of interfering species.

Experimental Protocol: Long-Term Stability Assessment
  • Initial Performance Characterization (Time = 0):

    • A freshly fabricated batch of sensors is characterized to establish their initial performance parameters. This includes determining the sensitivity, LOD, response time, and selectivity against a panel of relevant interferents.

  • Storage Conditions:

    • The sensors are divided into two groups and stored under the following conditions for a period of 12 months:

      • Real-time stability: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule:

    • The performance of the sensors is re-evaluated at specific time points throughout the 12-month study. A recommended testing frequency is as follows:

      • Real-time stability: 0, 3, 6, 9, and 12 months.

      • Accelerated stability: 0, 1, 3, and 6 months.[1]

  • Data Analysis:

    • At each time point, the key performance metrics are measured and compared to the initial (Time = 0) data.

    • The data is statistically analyzed to identify any significant trends or changes in sensor performance over time. A performance degradation of more than 10% from the initial values is typically considered significant.

G cluster_0 Sensor Fabrication cluster_1 Long-Term Stability Testing fab_start Start: ITO Substrate fab_clean Substrate Cleaning & Activation fab_start->fab_clean fab_coat Immobilization of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate fab_clean->fab_coat fab_assembly Sensor Assembly fab_coat->fab_assembly test_initial Initial Performance Characterization (T=0) fab_assembly->test_initial Batch of Fabricated Sensors test_storage Storage under Real-time & Accelerated Conditions test_initial->test_storage test_periodic Periodic Performance Evaluation test_storage->test_periodic test_storage->test_periodic Testing at T=1, 3, 6, 9, 12 months test_analysis Data Analysis & Comparison test_periodic->test_analysis

Figure 1: Experimental workflow for the fabrication and long-term stability testing of sensors.

Comparative Analysis with Alternative Sensing Platforms

To provide a comprehensive evaluation, the long-term stability of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate-based sensors should be benchmarked against established alternative technologies.

Alternative Sensing Platforms:
  • Thiol-Based Self-Assembled Monolayers (SAMs) on Gold: This is a widely used platform for sensor development. While capable of forming well-ordered monolayers, the gold-sulfur bond is known to be susceptible to oxidative and thermal degradation, which can limit long-term stability.

  • Carboxylated Surfaces: Carboxylic acid functional groups can be used to modify surfaces and immobilize biorecognition elements. The stability of these surfaces is often dependent on the underlying substrate and the method of functionalization.

  • Polymer-Based Sensors: This category includes a wide range of materials, such as molecularly imprinted polymers (MIPs) and conductive polymers. While offering high selectivity and versatility, some polymers may suffer from issues such as swelling, leaching of template molecules (in the case of MIPs), and degradation over time, which can affect their long-term stability.

The following table provides a comparative summary of the expected long-term stability performance of these platforms.

Performance Metric (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate on ITO Thiol-Based SAMs on Gold Carboxylated Surfaces Polymer-Based Sensors
Baseline Drift Low (projected)Moderate to HighModerateVariable
Sensitivity Retention High (projected)ModerateModerate to HighVariable
Response Time Stability High (projected)ModerateHighModerate
Selectivity Stability High (projected)ModerateHighHigh
Overall Durability High (projected)ModerateModerate to HighVariable

Proposed Sensing Mechanism and Concluding Remarks

The enhanced stability of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate-based sensors is attributed to the formation of strong, covalent-like bonds between the phosphonic acid headgroup and the metal oxide surface of the ITO. This robust anchoring minimizes the desorption of the sensing molecules, which is a common failure mechanism in other systems.

G Analyte Target Analyte Sensor (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate Layer Analyte->Sensor Binding Event Substrate ITO Substrate Sensor->Substrate Strong Phosphonate-ITO Bond Signal Electrochemical Signal Sensor->Signal Signal Transduction

Figure 2: Proposed sensing mechanism highlighting the stable surface interaction.

References

  • (Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate 98.0%(HPLC) | PureSynth. [Link]

  • Stability testing of existing active substances and related finished products | European Medicines Agency. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. [Link]

  • Stability Study Protocols and Reports - Neopharm Labs. [Link]

  • a) Stability assessment of the sensors over a three‐week period,... - ResearchGate. [Link]

  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. [Link]

  • The Importance of the Stability of Surface Chemistry in Sensors - ACS Publications. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Manual for Personal Protective Equipment, Operational Protocols, and Disposal

As researchers and scientists in the fast-paced world of drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate. By understanding the "why" behind these protocols, we can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a white to almost white powder or crystalline solid. According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), this compound is classified as a skin and eye irritant.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[1][2] Therefore, a robust PPE strategy is the first line of defense to mitigate these risks.

Hazard Identification Summary:

Hazard ClassificationGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Acute Toxicity (Oral)Category 4 (for related compounds)Harmful if swallowed.[3]
Specific Target Organ ToxicityCategory 3 (for related compounds)May cause respiratory irritation.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for handling (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate in various laboratory scenarios.

Task-Specific PPE Requirements:

Laboratory TaskMinimum Required PPE
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- N95 or P100 Respirator (Dust Mask)
Dissolving and Solution Preparation - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat
Reaction Setup and Monitoring - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat
The Rationale Behind Your PPE Choices
  • Hand Protection: The use of chemical-resistant gloves is non-negotiable. Nitrile and neoprene gloves offer good protection against a range of chemicals, including acids and organic compounds.[5] For pyridine-containing compounds, it is crucial to select gloves with a good to excellent rating for this chemical class.[6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[7]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with airborne powder.[8] When there is a higher risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a face shield should be worn in addition to goggles.[1]

  • Respiratory Protection: When handling the solid form of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate, especially during weighing or transfers where dust generation is likely, a dust mask or a respirator (such as an N95 or P100) is crucial to prevent inhalation of irritating particles.[4][9] All respiratory protection should be used in accordance with your institution's respiratory protection program, which includes fit-testing and training.

  • Protective Clothing: A standard laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[10] The lab coat should be buttoned and have long sleeves. In situations with a higher risk of significant splashes, a chemically resistant apron may be necessary.[11]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized procedures is critical for minimizing the risk of exposure. The following workflows provide a clear, logical progression for common laboratory tasks involving (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate.

Workflow for Weighing and Solution Preparation

Weighing_and_Solution_Preparation cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Work Area in a Fume Hood A->B C Gather All Necessary Equipment B->C D Tare Weighing Vessel C->D Proceed to Weighing E Carefully Transfer Solid D->E F Record Mass E->F G Add Solvent to the Solid F->G Proceed to Dissolution H Gently Agitate to Dissolve G->H I Transfer to Final Container H->I J Clean Weighing Area I->J Proceed to Cleanup K Dispose of Contaminated Materials J->K L Remove PPE and Wash Hands K->L

Caption: Step-by-step workflow for the safe weighing and dissolution of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate.

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before handling the chemical, put on your laboratory coat, chemical splash goggles, and appropriate gloves. If weighing the solid, also wear a dust mask.

    • Work in a Ventilated Area: All handling of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

    • Assemble Equipment: Have all necessary equipment, such as spatulas, weighing paper or boat, and glassware, ready to avoid interruptions.

  • Weighing:

    • Tare the Balance: Place your weighing vessel on the analytical balance and tare it.

    • Transfer with Care: Use a spatula to carefully transfer the desired amount of the solid chemical to the weighing vessel. Avoid generating dust.

    • Close the Container: Promptly and securely close the main container of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate.

  • Dissolution:

    • Add Solvent Slowly: In the fume hood, carefully add the chosen solvent to the vessel containing the solid.

    • Ensure Complete Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved.

    • Label Your Solution: Clearly label the container with the chemical name, concentration, date, and your initials.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while continuing to rinse.[11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal A Identify Waste Type B Contaminated PPE (Gloves, Weighing Paper) A->B D Unused Solutions & Rinsates A->D C Place in Labeled Solid Chemical Waste Container B->C F Arrange for Pickup by EH&S or Licensed Contractor C->F E Collect in a Labeled Liquid Chemical Waste Container D->E E->F

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate.

Disposal Guidelines:

  • Solid Waste: All disposable items contaminated with (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate, such as gloves, weighing paper, and paper towels, should be placed in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a labeled liquid chemical waste container. Do not pour this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • State of Michigan. (n.d.). Material Safety Data Sheet - o-Phosphoric Acid, 85% w/w, NF. Retrieved from [Link]

  • PhosphonicS. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Phosphonic Acid Safety Guide. Retrieved from [Link]

  • Htdchem. (2025). Essential Guidelines for Handling Phosphonate Derivatives Safely. Retrieved from [Link]

  • Phosphonates Europe. (2024). Safety - Phosphonates. Retrieved from [Link]

  • PureSynth. (2026). (Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate 98.0%(HPLC). Retrieved from [Link]

  • Environment, Health and Safety - The University of Texas at Dallas. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for Methyl phosphonic acid. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.